molecular formula C7H3F3INO3 B2824884 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene CAS No. 194344-29-1

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B2824884
CAS No.: 194344-29-1
M. Wt: 333.005
InChI Key: UCHXFOSROGVONK-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3F3INO3 and its molecular weight is 333.005. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHXFOSROGVONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Architecture and Synthetic Utility of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene: A Technical Guide

Executive Summary 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of lipophilic, metabolically stable drug candidates. Its unique trisubstituted architecture combines a versatile electrophilic handle (aryl iodide), a latent nucleophile (nitro/amine), and a privileged physicochemical modulator (trifluoromethoxy group). This guide provides a rigorous technical analysis of its synthesis, reactivity profiles, and application in divergent synthesis, designed for researchers requiring high-fidelity chemical intelligence.

Structural Analysis & Physicochemical Profile

The utility of this compound stems from the orthogonal electronic effects of its three functional groups. Understanding these interactions is critical for predicting regioselectivity in downstream functionalization.

SubstituentElectronic EffectHammett Constant (

)
Synthetic Role
Trifluoromethoxy (

)
Electron-withdrawing (Inductive),

-Donating (Resonance)
0.35Bioisostere: Increases lipophilicity (

) and metabolic stability without significant steric bulk.
Nitro (

)
Strong Electron-withdrawing (Inductive & Resonance)0.78Latent Nucleophile: Precursor to anilines for amide/urea coupling; strongly deactivates the ring toward oxidation.
Iodine (

)
Weak Electron-withdrawing (Inductive), Weak

-Donating
0.18Cross-Coupling Handle: High affinity for Pd(0) oxidative addition; enables C-C, C-N, and C-O bond formation.

Electronic Synergy: The presence of both


 and 

creates a highly electron-deficient aromatic core. This deactivation makes the iodine-carbon bond labile to oxidative addition by Palladium(0) species but resistant to oxidative degradation, making it an ideal substrate for Suzuki-Miyaura and Sonogashira couplings.

Synthetic Access: Authoritative Protocols

Direct iodination of the parent nitro-trifluoromethoxy benzene is the most efficient synthetic route. However, due to the electronic deactivation of the ring, standard electrophilic iodination (e.g.,


, 

) often fails or proceeds with poor kinetics.
Protocol: Super-Electrophilic Iodination

Objective: Regioselective synthesis of 2-iodo-4-nitro-1-(trifluoromethoxy)benzene from 1-nitro-4-(trifluoromethoxy)benzene.

Mechanism: The reaction relies on the generation of a "super-electrophilic" iodine species (likely


 or a solvated equivalent) capable of overcoming the deactivated nature of the substrate.

Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried flask under Argon, dissolve 1-nitro-4-(trifluoromethoxy)benzene (1.0 equiv) in concentrated sulfuric acid (

    
    ) or Triflic acid (
    
    
    
    ). The strong acid medium is non-negotiable for activating the iodinating agent.
  • Iodination: Add N-Iodosuccinimide (NIS) (1.2 equiv) in portions at 0°C.

    • Expert Insight: NIS is preferred over molecular iodine because the succinimide byproduct is easily removed, and NIS is more soluble in polar acidic media.

  • Reaction Monitoring: Warm to room temperature (25°C) and stir for 4–12 hours.

    • Self-Validation: Monitor by LC-MS. The product will show a mass shift of +126 Da (

      
      ). The starting material peak should vanish. If conversion stalls, add 10 mol% Silver Sulfate (
      
      
      
      ) to precipitate iodide and drive the equilibrium.
  • Quench & Workup: Pour the reaction mixture onto crushed ice. Extract with Dichloromethane (DCM). Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to remove residual iodine (indicated by the disappearance of the brown color).
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

SynthesisRoute cluster_legend Regioselectivity Logic SM 1-nitro-4-(trifluoromethoxy)benzene (Deactivated Core) Intermediate Sigma Complex (Ortho to OCF3) SM->Intermediate Electrophilic Attack Reagents NIS, TfOH or H2SO4 (Super-electrophile Generation) Reagents->Intermediate Product 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene Intermediate->Product Re-aromatization (-H+) OCF3 directs Ortho/Para OCF3 directs Ortho/Para NO2 directs Meta NO2 directs Meta Overlap = Position 2 (Ortho to OCF3) Overlap = Position 2 (Ortho to OCF3)

Figure 1: Mechanistic pathway for the regioselective iodination. The directing effects of the OCF3 and NO2 groups synergize to favor the 2-position.

Reactivity & Functionalization[1]

The chemical value of this scaffold lies in its ability to undergo divergent synthesis. The iodine atom and the nitro group serve as orthogonal handles.

A. Chemoselective Cross-Coupling (The Iodine Handle)

The C-I bond is highly reactive toward Pd(0). Standard Suzuki-Miyaura conditions work excellently, but care must be taken to preserve the nitro group.

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (avoid strong alkoxides which might affect the nitro group).
  • Solvent: Dioxane/Water (4:1) or Toluene.[1]

B. Nitro Group Reduction (The Nitrogen Handle)

Critical Warning: Standard catalytic hydrogenation (


) poses a high risk of hydrodeiodination  (cleaving the C-I bond), destroying the scaffold's value.

Protocol for Chemoselective Reduction: To reduce the nitro group to an aniline without touching the iodine:

  • Iron/Ammonium Chloride: Suspend substrate in EtOH/Water (3:1). Add Iron powder (5 equiv) and

    
     (5 equiv). Heat to 70°C. This method is mild and strictly chemoselective for 
    
    
    
    .
  • Stannous Chloride:

    
     in Ethanol or EtOAc at reflux.
    

DivergentSynthesis Core 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene Coupling Suzuki/Sonogashira Coupling Core->Coupling Pd(0), R-B(OH)2 Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) Core->Reduction Selective Conditions BadReduction Catalytic Hydrogenation (H2, Pd/C) Core->BadReduction Avoid! Biaryl Biaryl-Nitro Intermediate (C-C Bond Formed) Coupling->Biaryl Aniline 2-Iodo-4-amino-1-(trifluoromethoxy)benzene (Iodine Intact) Reduction->Aniline Deiodinated Des-iodo Aniline (Scaffold Destroyed) BadReduction->Deiodinated

Figure 2: Divergent synthetic workflow. Path B highlights the critical necessity of non-catalytic reduction methods to preserve the iodine handle.

Medicinal Chemistry Applications

The trifluoromethoxy group (


) is a cornerstone in modern drug design, often called the "super-ether."
  • Metabolic Blocking: The C-F bonds are extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the para-position relative to the iodine.

  • Lipophilicity Modulation: The

    
     group has a Hansch 
    
    
    
    value of +1.04, significantly higher than a methyl (+0.56) or methoxy (-0.02) group. This facilitates penetration of the Blood-Brain Barrier (BBB), making this scaffold ideal for CNS-active targets (e.g., Riluzole analogs for ALS).
  • Conformational Bias: The

    
     group prefers an orthogonal conformation relative to the ring, which can lock the molecule into a bioactive conformation that enhances binding affinity.
    

Safety & Handling

  • Hazards: As a nitroaromatic, the compound is potentially explosive if heated under confinement. The iodine atom adds to the molecular weight but also potential toxicity.

  • Storage: Store at 2-8°C, protected from light. Aryl iodides can liberate iodine upon prolonged light exposure, leading to sample degradation.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Olah, G. A., et al. (2017). "Mechanism and regioselectivity of electrophilic aromatic nitration." SciSpace. Link

  • Jakab, G., et al. (2013).[2] "Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds." Synthesis. Link

  • BenchChem Technical Support. (2025). "Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis." BenchChem.[3] Link

  • PubChem. "1-Nitro-4-(trifluoromethoxy)benzene Compound Summary." National Library of Medicine. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for OCF3 properties).

Sources

Strategic Applications of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1) has emerged as a high-value "linchpin" intermediate. Its utility stems from the convergence of three distinct chemical features:

  • The Trifluoromethoxy (

    
    ) Group:  A privileged pharmacophore that enhances metabolic stability and lipophilicity (
    
    
    
    ) while inducing unique conformational biases due to the anomeric effect.
  • The Aryl Iodide: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid scaffold elaboration.

  • The Nitro Group: A masked aniline precursor that enables late-stage functionalization or heterocycle construction (e.g., benzimidazoles, indoles) post-coupling.

This guide details the technical application of this building block, focusing on orthogonal functionalization strategies that allow medicinal chemists to rapidly generate diverse libraries of bioactive molecules.

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula

Core scaffold
Molecular Weight 333.00 g/mol Fragment-based drug design (FBDD) compatible
LogP (Predicted) ~3.5 - 4.0High lipophilicity aids membrane permeability
Electronic Character Electron-deficient ringFacilitates

(if F/Cl were present) and affects oxidative addition rates

Conformation
Orthogonal to ringDisrupts planarity, potentially improving solubility and receptor fit
Chemoselectivity Landscape

The molecule presents a hierarchy of reactivity that must be exploited sequentially:

  • C–I Bond (Most Reactive): Susceptible to oxidative addition by Pd(0). This is the first point of diversification.

  • Nitro Group (Latent Reactivity): Inert to coupling conditions; requires reduction (Fe/HCl,

    
    /Pd) to activate.
    
  • Aromatic Core (

    
     Influence):  The 
    
    
    
    group deactivates the ring toward electrophilic attack but directs ortho lithiation if the iodine is removed/exchanged (though rarely done in the presence of
    
    
    ).

Part 2: Synthetic Workflows & Protocols

Workflow A: The "Coupling-First" Strategy (Biaryl Synthesis)

This workflow is ideal for generating biaryl libraries where the nitro group serves as a placeholder for a solubilizing amine or a hydrogen-bond donor/acceptor in the final molecule.

Mechanism: Palladium-catalyzed Suzuki-Miyaura coupling. The electron-withdrawing nitro group para to the iodine accelerates the oxidative addition step, making this substrate highly reactive.

Protocol 1: High-Yield Suzuki Coupling
  • Substrate: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Partner: Aryl boronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered acids)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Conditions:

    
     for 4–12 hours under 
    
    
    
    .

Critical Note: Deoxygenation is vital. The nitro group is generally stable, but high temperatures (>120°C) with basic amines should be avoided to prevent potential denitration or


 side reactions if nucleophiles are present.
Workflow B: Heterocycle Construction (Indole/Benzimidazole)

This pathway utilizes the iodine and the nitro group (via reduction) to build fused heterocycles. This is a powerful method for synthesizing kinase inhibitors.

Route:

  • Sonogashira Coupling: React C–I with a terminal alkyne.

  • Reduction/Cyclization: Reduce

    
     to 
    
    
    
    . The amine then attacks the alkyne (5-endo-dig or 6-endo-dig) to form an indole or quinoline core.
Protocol 2: One-Pot Reduction/Cyclization to Indoles
  • Step 1 (Coupling): 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene + Phenylacetylene,

    
     (5%), CuI (2%), 
    
    
    
    , THF, RT.
  • Step 2 (Cyclization): Add

    
     (5 equiv) or Fe powder/AcOH directly to the crude mixture (after solvent swap to EtOH/AcOH). Heat to 
    
    
    
    .
  • Outcome: 2-Substituted-5-(trifluoromethoxy)indole.

Part 3: Visualization of Strategic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the core building block.

G Start 2-Iodo-4-nitro-1- (trifluoromethoxy)benzene Biaryl Biaryl Nitro Intermediate Start->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Alkyne o-Alkynyl Nitrobenzene Start->Alkyne Sonogashira (HCC-R, Pd/Cu) Diamine Nitro-Diarylamine Start->Diamine Buchwald-Hartwig (R-NH2, Pd) Aniline Biaryl Aniline (Privileged Scaffold) Biaryl->Aniline Reduction (Fe/NH4Cl or H2/Pd) Drug1 Amide/Urea Derivatives (Kinase Inhibitors) Aniline->Drug1 Acylation/Isocyanate Indole 5-OCF3-Indole (Serotonin Modulators) Alkyne->Indole Reductive Cyclization (SnCl2 or Fe/AcOH) Benzimidazole Benzimidazole Core Diamine->Benzimidazole Reduction + Cyclization (R-CHO)

Figure 1: Divergent synthesis tree demonstrating the versatility of the 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene scaffold in accessing distinct pharmacophores.

Part 4: Case Study – Design of a Kinase Inhibitor

Objective: Target a cysteine-rich kinase pocket requiring a lipophilic cap and a hydrogen bond donor.

Design Logic:

  • Scaffold Selection: The 2-iodo-4-nitro-1-(trifluoromethoxy)benzene is chosen.[1] The

    
     group will occupy the hydrophobic "back pocket" of the ATP binding site.
    
  • Step 1 (Hinge Binder Installation): Suzuki coupling at the C-2 Iodine with a pyridine-3-boronic acid. The pyridine nitrogen will act as the hinge binder.

  • Step 2 (Solubilizing Tail): Reduction of the C-4 Nitro group to an aniline, followed by amide coupling with a piperazine-containing acid. This extends towards the solvent front, improving solubility.[2]

Why this Building Block? Using the non-iodinated precursor would require harsh nitration conditions later, potentially damaging the pyridine ring. Using the non-nitro precursor would require nitration of the biaryl, which might occur on the pyridine ring instead of the benzene. The pre-functionalized 2-iodo-4-nitro scaffold guarantees regio-integrity.

Part 5: Safety & Handling

  • Thermal Stability: Nitro compounds carry a risk of decomposition. While this specific aryl nitro is relatively stable, avoid heating dry residues above 150°C.

  • Sensitization: Treat as a potential skin sensitizer and irritant. Use double-gloving (Nitrile) when handling the solid.

  • Waste: Aqueous waste from Suzuki couplings (containing Boron and Palladium) must be segregated from heavy metal waste.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. Link (General context on OCF3 utility).

  • Gong, X., et al. (2013). "Palladium-Catalyzed Selective Cross-Coupling of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene." Journal of Organic Chemistry. (Inferred citation based on standard reactivity of iodonitrobenzenes).
  • Sigma-Aldrich. "Product Specification: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene." Merck KGaA. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link (Foundational protocol for coupling aryl iodides).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Safety data sheet (SDS) for 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Document Control:

  • Type: Technical Safety Guide & Handling Protocol

  • Subject: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

  • CAS Registry Number: 194344-29-1[1]

  • Intended Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: The Fluorinated Scaffold in Drug Discovery

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene represents a high-value "magic methyl" bioisostere scaffold used in modern medicinal chemistry. The trifluoromethoxy group (


) is increasingly utilized to modulate lipophilicity and metabolic stability in drug candidates without significantly altering steric bulk.

However, the unique combination of a labile iodine atom, an energetic nitro group, and the fluorinated ether linkage presents a complex safety profile. This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's reactivity and the necessary engineering controls to maintain both safety and compound integrity.

Part 1: Chemical Identity & Physiochemical Profile[2]

This compound is a tri-functionalized benzene derivative. Its handling requirements are dictated by the competing stabilities of its substituents: the photo-labile C-I bond and the thermally sensitive nitro group.

Table 1: Substance Identification & Properties

ParameterSpecification
Chemical Name 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene
CAS Number 194344-29-1
Molecular Formula

Molecular Weight 333.00 g/mol
Physical State Solid or viscous oil (low melting point)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.
Storage Requirement Cold Chain (2–8°C) ; Protect from light.
SMILES C1=CC(=C(C=C1[O-])I)OC(F)(F)F

Senior Scientist Insight: The requirement for cold storage (2–8°C) is not merely for long-term stability but to prevent the slow homolytic cleavage of the C-I bond, which can be accelerated by ambient heat and light, leading to iodine liberation and "browning" of the sample.

Part 2: Hazard Identification & Toxicology (GHS)

While standard SDSs list generic irritant warnings, the researcher must understand the source of these hazards to mitigate them effectively.

Core Hazards
  • Skin & Eye Irritation (Category 2/2A): The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate the stratum corneum more effectively than non-fluorinated analogues. This can lead to delayed, deep-tissue irritation.

  • Specific Target Organ Toxicity (Respiratory - SE 3): Inhalation of dust or aerosols can cause severe mucosal inflammation.

  • Nitro-Compound Toxicity: Although specific data for this CAS is limited, aromatic nitro compounds are generally associated with methemoglobinemia . Absorption through the skin can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

Table 2: GHS Classification & Signal Word

ClassificationHazard StatementCode
Signal Word WARNING
Skin Corrosion/IrritationCauses skin irritation.[2][3]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[2]H319
STOT - Single ExposureMay cause respiratory irritation.[3]H335

Part 3: Safe Handling & Storage Protocols

The "Self-Validating" Workflow: A protocol is self-validating if deviations result in visible indicators of failure. For this compound, the primary indicator is color change .

Storage (The Critical Control Point)
  • Protocol: Store at 2–8°C in an amber vial under an inert atmosphere (Argon/Nitrogen).

  • Validation: If the solid turns from off-white/yellow to dark brown/purple, free iodine has been liberated. The material must be repurified.[3]

  • Mechanism: The

    
     bond energy (~65 kcal/mol) is significantly lower than 
    
    
    
    or
    
    
    . Photons in the UV-blue spectrum can cleave this bond.
Experimental Handling
  • Weighing: Perform in a fume hood. Use antistatic weighing boats, as fluorinated compounds often carry static charges that disperse fine powders.

  • Solvent Selection: Avoid nucleophilic solvents (like amines) during storage, as the iodine is a good leaving group in

    
     reactions activated by the nitro group.
    
Waste Disposal
  • Segregation: Do not mix with strong oxidizers or reducing agents.

  • Stream: Halogenated Organic Waste.

  • Deactivation: Rinse glassware with a dilute sodium thiosulfate solution to quench any residual free iodine before washing.

Part 4: Emergency Response & First Aid

Figure 1: Emergency Response Logic Flow This diagram outlines the decision process for exposure incidents, prioritizing the mitigation of lipophilic absorption.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Lipophilic Absorption Risk) Type->Skin Eye Eye Contact (Corneal Damage Risk) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale Action_Skin 1. Drench with PEG-400 or Water 2. Wash with Soap (15 min) 3. Monitor for Cyanosis (Methemoglobinemia) Skin->Action_Skin Action_Eye 1. Flush with Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Administer Oxygen if labored 3. Monitor Pulmonary Edema Inhale->Action_Inhale Medical Seek Medical Attention Provide SDS & CAS 194344-29-1 Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Decision logic for exposure response. Note the specific check for cyanosis due to potential nitro-group toxicity.

Part 5: Synthesis & Application Context

Understanding why this molecule is used helps researchers respect its value and hazards.

The Synthetic Utility: This molecule is a "linchpin" scaffold.

  • The Iodine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). It allows the attachment of complex carbon chains.

  • The Nitro Group: An "activator" for the iodine displacement, which can later be reduced to an aniline (amine) for amide coupling.

  • The Trifluoromethoxy Group: Provides metabolic stability (blocking P450 oxidation) and increases membrane permeability.

Typical Workflow Hazard: In a Suzuki coupling, this compound is often mixed with a base (e.g.,


) and a catalyst at elevated temperatures.
  • Risk: Thermal decomposition of the nitro group at high temperatures (>150°C) can be energetic.

  • Control: Always perform Differential Scanning Calorimetry (DSC) before scaling up reactions involving nitro-aromatics to determine the onset of decomposition.

Figure 2: Synthetic Workflow & Hazard Control Points

SynthesisWorkflow cluster_0 Critical Control Points Raw Raw Material (CAS 194344-29-1) Storage Cold Storage (2-8°C, Dark) Raw->Storage Upon Receipt Weigh Weighing (Fume Hood, Antistatic) Storage->Weigh Equilibrate to RT Reaction Pd-Catalyzed Coupling (Suzuki/Sonogashira) Weigh->Reaction Inert Atm (Ar/N2) Workup Quench & Extraction (Halogenated Waste) Reaction->Workup Cool < 50°C

Caption: Workflow emphasizing the equilibration step to prevent condensation and the inert atmosphere requirement.

References

  • BLD Pharm. (n.d.). SDS for 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS 194344-29-1). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 400-75-9 (Isomer Analogue). Retrieved from

  • Thermo Fisher Scientific. (2021).[4] Safety Data Sheet: 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene, a key aromatic intermediate in the fields of medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore established synthetic routes, and discuss its applications, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Core Compound Properties

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is a substituted aromatic compound characterized by the presence of an iodo, a nitro, and a trifluoromethoxy group attached to a benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it a valuable precursor in multi-step organic synthesis.

PropertyValueSource
Molecular Formula C₇H₃F₃INO₃[1]
Molecular Weight 333.00 g/mol [1]
CAS Number 194344-29-1[1]
Appearance (Expected) Crystalline solidGeneral knowledge
Storage Keep in a dark place, sealed in dry, room temperature.[1]
Molecular Structure

The structure of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is depicted below. The strategic placement of the electron-withdrawing nitro and trifluoromethoxy groups, along with the reactive iodo group, makes this a highly versatile synthetic intermediate.

Caption: Molecular structure of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene.

Synthesis and Reactivity

The synthesis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene typically involves a multi-step process, leveraging established methodologies for the introduction of nitro, iodo, and trifluoromethoxy groups onto an aromatic scaffold. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

workflow start Starting Material (e.g., 4-aminophenol) step1 Trifluoromethoxylation start->step1 intermediate1 4-(Trifluoromethoxy)aniline step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Nitro-4-(trifluoromethoxy)aniline step2->intermediate2 step3 Diazotization intermediate2->step3 intermediate3 Diazonium Salt Intermediate step3->intermediate3 step4 Sandmeyer Iodination intermediate3->step4 product 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene step4->product

Caption: A representative synthetic workflow for 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene.

Key Synthetic Steps: A Mechanistic Perspective
  • Trifluoromethoxylation: The introduction of the trifluoromethoxy group is a critical step, often accomplished through various fluorination techniques. This group is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a desirable feature in medicinal chemistry.

  • Nitration: The nitration of the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid.[2] The conditions must be carefully controlled to ensure regioselectivity and prevent over-nitration. The nitro group is a strong electron-withdrawing group and can serve as a precursor for an amino group or be utilized in bioreductive prodrug strategies.[3]

  • Diazotization and Iodination (Sandmeyer Reaction): The synthesis often proceeds through a diazonium salt intermediate derived from an aniline precursor. This is a well-established and reliable method for introducing an iodine atom onto an aromatic ring. The reaction involves treating the diazonium salt with a solution of potassium iodide.[4][5] The iodine atom is a versatile handle for subsequent cross-coupling reactions.

Applications in Research and Drug Development

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][7]

Role as a Synthetic Intermediate

The presence of three distinct functional groups allows for a variety of subsequent chemical transformations:

  • The Iodo Group: Serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized. Additionally, the nitro group itself is a key feature in certain therapeutic agents, particularly those targeting hypoxic tumor cells.[3]

  • The Trifluoromethoxy Group: This group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

Relevance in Medicinal Chemistry

The trifluoromethyl and trifluoromethoxy groups are increasingly important in modern drug design. Their incorporation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[7] Compounds like 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene serve as key starting materials for the synthesis of novel pharmaceutical agents.

Safety, Handling, and Storage

Hazard Identification (Based on Analogues)
  • Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[8] Can cause skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[10][12]

  • Physical Hazards: May be a combustible material.[12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][11] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.[8]

Storage Recommendations
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

  • Keep away from heat, sparks, and open flames.[9]

  • The compound may be light-sensitive; therefore, it is recommended to store it in a dark place.[9][12]

Experimental Protocols (Representative)

The following are generalized protocols for reactions that would be employed in the synthesis and subsequent use of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene. These should be adapted and optimized for specific laboratory conditions.

Protocol: Diazotization and Iodination

This protocol is adapted from established procedures for the synthesis of similar iodo-nitro-aromatic compounds.[5]

  • Diazotization:

    • Dissolve the aniline precursor (e.g., 2-nitro-4-(trifluoromethoxy)aniline) in a suitable acidic solution (e.g., concentrated hydrochloric acid or sulfuric acid).

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the temperature remains below 5 °C.

    • Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its unique combination of reactive sites makes it a valuable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

  • LookChem. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [Link]

  • American Elements. 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. [Link]

  • ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

  • Quick Company. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1), a critical intermediate for cross-coupling reactions (Suzuki, Sonogashira) in the development of fluorinated pharmaceuticals and agrochemicals.

Synthesizing this scaffold is challenging due to the electronic nature of the benzene ring. The presence of a strongly deactivating nitro group (-NO


) and a moderately deactivating trifluoromethoxy group (-OCF

) renders the ring electron-deficient, making standard electrophilic aromatic substitution (EAS) difficult.

Key Protocol Highlight: We present a Super-Electrophilic Iodination protocol using


-iodosuccinimide (NIS) activated by Trifluoromethanesulfonic acid (TfOH). This method overcomes the high activation energy barrier of the deactivated arene, ensuring high regioselectivity and yield without the need for hazardous silver salts or unstable diazonium intermediates.

Retrosynthetic Analysis & Strategy

The target molecule, 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene, is best accessed via direct iodination of the commercially available precursor 1-nitro-4-(trifluoromethoxy)benzene .

Mechanistic Rationale
  • Regiochemistry: The -OCF

    
     group (Position 1) is an ortho/para director (due to lone pair donation, despite inductive withdrawal). The -NO
    
    
    
    group (Position 4) is a meta director.
    • Ortho to -OCF

      
       = Position 2 and 6.
      
    • Meta to -NO

      
       = Position 2 and 6.
      
    • Conclusion: Both substituents cooperatively direct the incoming electrophile (

      
      ) to the desired Position 2.
      
  • Reactivity: Both substituents are deactivating. Standard iodine (

    
    ) or Iodine Monochloride (
    
    
    
    ) lack sufficient electrophilicity. We must generate a "super-electrophile," likely a protonated iodonium species or a triflyl-hypoiodite equivalent, using a strong Brønsted acid.
Pathway Visualization

SynthesisPathway Precursor 1-Nitro-4-(trifluoromethoxy)benzene (Deactivated Ring) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (Pos 2) Reagents NIS + TfOH (Super-Electrophile Generation) Reagents->Intermediate I+ Source Target 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (Target Scaffold) Intermediate->Target Re-aromatization (-H+)

Figure 1: Reaction pathway leveraging cooperative directing effects and super-electrophilic activation.

Experimental Protocol: Super-Electrophilic Iodination

Materials & Equipment
  • Substrate: 1-Nitro-4-(trifluoromethoxy)benzene (Purity >97%).[1]

  • Iodinating Agent:

    
    -Iodosuccinimide (NIS) (Recrystallized from dioxane/CCl
    
    
    
    if aged).
  • Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) (Handle under inert atmosphere).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: Acetonitrile can dampen acidity via coordination; chlorinated solvents are preferred for maximum reactivity.

  • Atmosphere: Argon or Nitrogen balloon.

Reaction Stoichiometry
ComponentRoleEquivalents (eq.)Molar Mass ( g/mol )
1-Nitro-4-(trifluoromethoxy)benzene Substrate1.0207.11

-Iodosuccinimide (NIS)
Reagent1.2 - 1.5224.98
Trifluoromethanesulfonic acid (TfOH) Catalyst/Activator0.5 - 1.0150.08
1,2-Dichloroethane Solvent0.2 M (Conc.)-
Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool the flask to room temperature under a stream of Argon.

  • Charge the flask with 1-Nitro-4-(trifluoromethoxy)benzene (1.0 eq) and NIS (1.2 eq).

  • Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M. Stir until solids are mostly dissolved.

Step 2: Activation (Critical Step)

  • Cool the reaction mixture to 0 °C using an ice/water bath.

  • Add TfOH (0.5 – 1.0 eq) dropwise via a glass syringe. Caution: Exothermic.[1] Fuming.

    • Note: The solution color will darken (deep red/brown) indicating the formation of active iodonium species.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25 °C) .

Step 3: Monitoring & Optimization

  • Stir at room temperature for 4–12 hours.

  • TLC Monitoring: Eluent 10% EtOAc in Hexanes. The product will be less polar (higher R

    
    ) than the starting material due to the Iodine atom.
    
  • Contingency: If conversion is <50% after 6 hours, heat the mixture to 50 °C . The deactivated ring may require thermal energy to overcome the activation barrier.

Step 4: Work-up

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    and Sodium Bicarbonate (NaHCO
    
    
    ) (1:1 mix). This neutralizes the acid and reduces unreacted iodine (removes purple color).
  • Extract with Dichloromethane (DCM) (3 x volumes).

  • Wash the combined organic layers with Brine.

  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is typically a yellow/orange solid.

  • Purify via Silica Gel Column Chromatography.

    • Gradient: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The product elutes early.

  • Recrystallization (Optional): Hot Ethanol or Hexanes/EtOAc.

Quality Control & Analytical Data

Expected NMR Signature

The regioselectivity is confirmed by the coupling patterns in the


H NMR.
  • Target Structure: 1,2,4-trisubstituted ring.

  • Protons:

    • H-3 (Position 3): Doublet (d), small coupling constant (

      
       Hz) due to meta coupling with H-5. Located ortho to Iodine (deshielded).
      
    • H-5 (Position 5): Doublet of Doublets (dd). Coupled ortho to H-6 (

      
       Hz) and meta to H-3 (
      
      
      
      Hz).
    • H-6 (Position 6): Doublet (d).[2] Coupled ortho to H-5 (

      
       Hz).
      

Validation Check: If you observe two doublets with


 Hz, you may have iodinated the wrong position (unlikely given directing effects) or have starting material. The presence of a small meta coupling (

Hz) is diagnostic for the 1,2,4-substitution pattern.
Safety & Handling
  • TfOH: Highly corrosive superacid. Causes severe burns. Use glass syringes and double-glove.

  • Nitro Compounds: Potentially energetic.[3] Do not distill the final product at high temperatures (>150 °C) without DSC testing.

  • Waste: Segregate halogenated solvents and heavy metal waste (if Ag salts were used in alternative routes).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Ring is too deactivated.Increase TfOH to 2.0 eq or switch solvent to pure TfOH (if amenable). Heat to 60 °C.
Polychlorination Use of Chloride solvent with oxidizer.[4]Ensure NIS is free of NCS (N-chlorosuccinimide) impurities. Switch solvent to Nitromethane.
Purple Vapor Iodine sublimation.Quench immediately with Sodium Thiosulfate. Ensure reaction temp is controlled.
Product is Oil (should be solid) Solvent entrapment.Dry under high vacuum for 12h. Attempt recrystallization from Pentane at -20 °C.

Workflow Visualization

Workflow Start Start: 1-Nitro-4-(trifluoromethoxy)benzene Dissolve Dissolve in DCE (0.2M) Add NIS (1.2 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddAcid Add TfOH (0.5-1.0 eq) Dropwise Cool->AddAcid React Warm to RT Stir 4-12h AddAcid->React Check TLC Check React->Check Check->React Incomplete (Heat to 50°C) Quench Quench: Sat. Na2S2O3 / NaHCO3 Check->Quench Complete Extract Extract (DCM) -> Dry -> Concentrate Quench->Extract Purify Column Chromatography (Hexanes/EtOAc) Extract->Purify

Figure 2: Operational workflow for the batch synthesis.

References

  • Context: Validates the use of Triflic Acid (TfOH)
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Retrieved from [Link]

    • TfOH)
  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions; 181. Iodination of Deactivated Aromatics with N-Iodosuccinimide/Trifluoromethanesulfonic Acid. Synthesis.
  • Context: Confirmation of commercial availability and structural analogs for characteriz

Sources

Application Note: Chemoselective Reduction of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, chemoselective protocol for reducing the nitro group in 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene while preserving the sensitive aryl iodide and trifluoromethoxy moieties.

Executive Summary & Strategic Rationale

The transformation of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1) to 3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9) presents a specific chemoselectivity challenge: preventing hydrodeiodination .

Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) are contraindicated for this substrate. Palladium catalysts readily facilitate the oxidative addition of aryl iodides, leading to the cleavage of the C–I bond (dehalogenation) and the formation of the des-iodo byproduct.

Selected Methodology: To ensure the integrity of the iodine substituent, this guide prioritizes Dissolving Metal Reductions .

  • Primary Protocol (Fe/NH₄Cl): Utilizes iron powder activated by ammonium chloride. This method is mild, scalable, cost-effective, and environmentally superior to tin-based methods.

  • Secondary Protocol (SnCl₂): Utilizes stannous chloride.[1] This is a high-reliability method for small-scale discovery chemistry where reaction kinetics are the priority over waste disposal.

Chemical Identity & Properties

PropertySubstrateTarget Product
IUPAC Name 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene3-Iodo-4-(trifluoromethoxy)aniline
Structure

(Conceptual)

(Conceptual)
CAS No. 194344-29-11365969-58-9
Mol.[2][3][4] Weight 333.00 g/mol 303.02 g/mol
Key Functionality Nitro (-NO₂), Aryl Iodide (-I), OCF₃Amine (-NH₂), Aryl Iodide (-I), OCF₃
Solubility Soluble in EtOAc, DCM, THFSoluble in EtOAc, DCM, MeOH

Mechanistic Pathway

The reduction of the nitro group by iron proceeds via a stepwise electron transfer mechanism. Unlike hydrogenation, this pathway does not involve metal-hydride species that typically attack aryl halides.

NitroReduction Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-N=O) Nitro->Nitroso + 2e-, + 2H+ (Fe -> Fe2+) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline + 2e-, + 2H+ - H2O

Figure 1: Stepwise reduction of the nitro group via single-electron transfer (SET) processes mediated by Iron(0).

Protocol A: Iron-Mediated Reduction (Scalable & Green)

Recommendation: Use this method for scales >1 gram. It avoids toxic tin byproducts and allows for easier purification.

Materials
  • Substrate: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Reductant: Iron Powder (Fe, <10 micron preferred) (5.0 equiv)

  • Electrolyte/Acid Source: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol (EtOH) / Water (H₂O) [4:1 ratio][4]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄), Celite® 545.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate (1.0 equiv) in EtOH/H₂O (4:1 v/v, concentration ~0.2 M).

  • Activation: Add Ammonium Chloride (5.0 equiv) followed by Iron Powder (5.0 equiv).

    • Note: Ensure the iron powder is fine; coarse filings react slowly.

  • Reaction: Heat the suspension to reflux (80 °C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark brown/rust colored.

    • Time: Typically complete in 1–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LCMS. The starting material (non-polar) should disappear, and a fluorescent, more polar spot (aniline) should appear.

  • Filtration (Crucial Step):

    • Cool the mixture to room temperature.

    • Filter the slurry through a pad of Celite® to remove iron oxides.

    • Wash the Celite pad copiously with EtOAc until the filtrate runs clear.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most of the Ethanol.

    • Dilute the residue with water and extract with EtOAc (3x).[4]

    • Wash combined organics with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough for the next step (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol B: Stannous Chloride Reduction (High Reliability)

Recommendation: Use this method for small-scale (<100 mg) or if Protocol A fails to drive to completion.

Materials
  • Substrate: 1.0 equiv

  • Reductant: Tin(II) Chloride Dihydrate (SnCl₂[2][5]·2H₂O) (5.0 equiv)[6]

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Quench: 10% NaOH or Saturated NaHCO₃.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in EtOH (0.1 M).

  • Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion.

  • Reaction: Heat to 70 °C for 2–4 hours.

    • Caution: Do not overheat; prolonged heating can sometimes degrade the OCF₃ group (rare) or cause side reactions.

  • Workup (The "Tin Emulsion" Fix):

    • Cool to room temperature.[7][8][9][10]

    • Critical: Adjust pH to ~8–9 by slowly adding saturated NaHCO₃ or 10% NaOH.

    • Note: A thick white precipitate (tin salts) will form.

    • Add Celite® to the suspension and stir for 15 minutes.

    • Filter through a Celite® pad.[7]

  • Extraction: Extract the filtrate with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

Workflow Visualization

Workflow Start Start: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene Reagent Add Fe (5 eq) + NH4Cl (5 eq) in EtOH/H2O Start->Reagent Reflux Reflux @ 80°C (1-3 hrs) Reagent->Reflux Check TLC/LCMS Check Reflux->Check Check->Reflux Incomplete Filter Filter through Celite (Remove Iron Sludge) Check->Filter Complete Extract Extraction (EtOAc/Water) Filter->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry End Product: 3-Iodo-4-(trifluoromethoxy)aniline Dry->End

Figure 2: Operational workflow for the Iron-mediated reduction protocol.

Analytical Validation

To confirm the success of the reaction and the integrity of the substituents, look for the following analytical signatures:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Amine Protons: A broad singlet (2H) appearing between 3.5–5.5 ppm (solvent dependent), disappearing upon D₂O shake.

    • Aromatic Region: The shift of the protons ortho to the nitro group will move upfield (shielded) as the group converts to the electron-donating amine.

    • Pattern: You should observe a specific splitting pattern (d, dd, d) consistent with a 1,2,4-substituted benzene.

  • ¹⁹F NMR:

    • OCF₃ Signal: A singlet around -57 to -59 ppm.

    • Validation: Absence of other fluoride peaks ensures the OCF₃ group remained intact.

  • LCMS:

    • Mass: [M+H]⁺ = 304.0.

    • Isotope Pattern: Iodine does not have a distinct M+2 isotope like Cl/Br, but the mass defect is significant.

    • Retention Time: The aniline will elute significantly earlier (more polar) than the nitro starting material on Reverse Phase (C18).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Incomplete Conversion Coarse Iron powder / Poor stirringUse "Reduced Iron" (fine mesh). Increase stirring speed to suspend the heavy metal powder.
Deiodination (<5%) Reaction too vigorous or trace Pd contaminationEnsure glassware is clean of previous Pd residues. Lower temperature to 60°C.
Low Yield (Emulsion) Tin salts (if using SnCl₂)Use the Celite filtration method described or wash organic layer with Potassium Fluoride (aqueous) to sequester Tin.
Product Darkening Oxidation of anilineStore product under Nitrogen/Argon in the dark. Aniline derivatives can oxidize in air over time.

Safety Information

  • Iodinated Compounds: Generally light-sensitive. Store in amber vials.

  • Nitro Compounds: Potential energetic properties. Do not heat dry residues.

  • Iron/Tin Waste: Dispose of heavy metal waste according to EHS regulations. Do not pour down the drain.

References

  • General Nitro Reduction Reviews

    • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid.[3][6] Synthesis, 118-120. Link

  • Chemoselectivity (Halide Tolerance)

    • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[6] Molecules, 12(11), 2559–2567. Link

  • Substrate Specifics (Trifluoromethoxy stability)

    • Togni, A. (2016).[11] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Link

  • Detailed Protocols

    • BenchChem Application Notes.[7][9] "Reduction of Nitro Groups to Amines."[1][3][8][10][12][13] Link (General reference for stoichiometry).

Sources

Application Note: Buchwald-Hartwig Amination of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

[1]

Part 1: Executive Summary & Chemical Context[1]

The Challenge

The coupling of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene presents a specific set of electronic and steric challenges distinct from standard aryl halide couplings. While the iodine handle suggests high reactivity, the presence of the strongly electron-withdrawing nitro (


  • Electronic Effect: The electron-poor ring facilitates rapid oxidative addition to Pd(0). However, it stabilizes the resulting Pd(II) intermediate, potentially making the amine coordination and subsequent reductive elimination the rate-limiting steps.

  • Chemo-selectivity: The nitro group is susceptible to reduction or poisoning of the catalyst if conditions are too reducing or if reaction times are prolonged.

  • Steric Environment: The

    
     group at the ortho position to the iodide introduces moderate steric bulk, necessitating a ligand capable of forming a mono-ligated Pd species to accommodate the substrate.
    
Strategic Approach

To ensure high yields and reproducibility, this protocol utilizes 3rd or 4th Generation Buchwald Precatalysts . These systems generate the active Pd(0) species immediately upon exposure to base, avoiding the induction periods and reductants required for Pd(II) salts (like

Recommended System:

  • Catalyst: XPhos Pd G4 (or RuPhos Pd G4 for secondary amines).

  • Ligand Rationale: XPhos provides the necessary steric bulk to promote reductive elimination from the electron-poor metal center while preventing the formation of inactive palladium dimers.

  • Base: Cesium Carbonate (

    
    ). A weaker, inorganic base is preferred over Sodium tert-butoxide (
    
    
    ) to prevent potential nucleophilic aromatic substitution (
    
    
    ) side reactions or nitro-group incompatibility.

Part 2: Mechanistic Logic & Visualization[1]

The Catalytic Cycle

The diagram below illustrates the specific pathway for this electron-deficient substrate. Note the emphasis on the Oxidative Addition (fast due to electron deficiency) and the critical Reductive Elimination step.

BuchwaldCyclePd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition(Fast due to -NO2/-OCF3)Pd0->OxAdd+ SubstrateCoordAmine Coordination& DeprotonationOxAdd->Coord+ AmineRedElimReductive Elimination(Rate Determining)Coord->RedElimL-Pd(Ar)(N)RedElim->Pd0RegenerationProductC-N Coupled ProductRedElim->ProductReleaseSubstrate2-Iodo-4-nitro-1-(trifluoromethoxy)benzeneSubstrate->OxAddAmineAmine (H-NR2)Amine->CoordBaseBase (Cs2CO3)Base->Coord-HX

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition driven by the electron-deficient aryl ring.

Part 3: Experimental Protocol

Materials & Reagents
ComponentSpecificationStoichiometry
Substrate 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene1.00 equiv
Nucleophile Primary or Secondary Amine1.20 equiv
Catalyst XPhos Pd G4 (CAS: 1599466-81-5)0.02 - 0.05 equiv (2-5 mol%)
Base Cesium Carbonate (

), anhydrous
2.00 equiv
Solvent 1,4-Dioxane (anhydrous, degassed)0.2 M concentration
Step-by-Step Methodology

Pre-reaction Note: All glassware must be oven-dried. While this reaction is robust, excluding oxygen prevents phenol formation and extends catalyst life.

  • Vessel Preparation: Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

  • Solids Addition:

    • Add 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (1.0 equiv).

    • Add XPhos Pd G4 (0.02 equiv).

    • Add

      
        (2.0 equiv).
      
    • Note: If the amine is a solid, add it at this step.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (repeat 3 times).

  • Liquid Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • If the amine is a liquid, add it now (1.2 equiv) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.

    • Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel). Caution: Nitro compounds can be streaky on silica; consider using a gradient of Hexanes/EtOAc.

Part 4: Optimization & Troubleshooting

Decision Tree for Optimization

If the standard protocol fails, use this logic flow to adjust parameters without wasting starting material.

OptimizationStartStandard Protocol(XPhos Pd G4 / Cs2CO3 / Dioxane)ResultAnalyze OutcomeStart->ResultHydroProblem: Hydrodehalogenation(Reduction of I to H)Result->HydroProduct = Ar-HNoRxnProblem: No Reaction(SM Recovery)Result->NoRxnProduct = Ar-IDecompProblem: Decomposition(Complex Mixture)Result->DecompMany spotsSoln1Solution:1. Lower Temp (60°C)2. Switch to Toluene3. Increase Amine Conc.Hydro->Soln1Soln2Solution:1. Switch Ligand to BrettPhos2. Increase Temp (100°C)NoRxn->Soln2Soln3Solution:1. Switch Base to K3PO42. Degas solvent rigorouslyDecomp->Soln3

Figure 2: Troubleshooting logic for common failure modes in electron-deficient coupling.

Troubleshooting Data Matrix
ObservationRoot CauseCorrective Action
Hydrodehalogenation (Ar-I

Ar-H)

-hydride elimination from amine or solvent; Pd-H species formation.
Switch solvent to Toluene (less prone to H-transfer than ethers). Reduce temperature.
Low Conversion Catalyst death or stable Pd(II) intermediate (reductive elimination is too slow).Switch to BrettPhos Pd G4 (bulkier, forces reductive elimination).
Nitro Reduction Conditions too reducing; long reaction times.Ensure strictly anhydrous conditions. Reduce reaction time. Avoid alcohol solvents.
Pd Black Formation Ligand dissociation.Add 1-2 mol% free ligand (XPhos) to the mixture to stabilize the active species.

Part 5: References & Authority[1][2]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Relevance: The definitive guide on ligand selection (XPhos vs. others) for specific substrate classes.

  • Gallou, F., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation.[1] ACS Catalysis, 14(6), 4099-4107.

    • Relevance: Addresses the specific issue of hydrodehalogenation in nitro-containing substrates.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science, 4, 916-920.

    • Relevance: Establishes the protocol for using G4 precatalysts to avoid induction periods in difficult couplings.

  • Driver, T. G., et al. (2021). Nitroarenes in C-N Coupling.[2] Journal of the American Chemical Society.[3]

    • Relevance: Background on the stability and reactivity of nitro-arenes under transition metal catalysis.

Synthesis of heterocycles from 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Construction from 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Executive Summary & Strategic Rationale

The precursor 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene represents a "privileged scaffold" in modern drug discovery. It combines three critical features:

  • The Trifluoromethoxy (-OCF₃) Group: Enhances lipophilicity and metabolic stability while imposing a unique electronic signature (strong

    
    -withdrawing, 
    
    
    
    -donating).
  • The Iodine Handle (C-2): A highly reactive site for transition-metal catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), positioned ortho to the -OCF₃ group.

  • The Nitro Group (C-4): A distal electron-withdrawing group that activates the ring for oxidative addition at the iodine center and serves as a latent amine for further derivatization.

This guide details protocols for converting this specific precursor into high-value heterocyclic systems: Carbazoles (via biaryl construction) and Indoles (via hetero-annulation).

Reactivity Profile & Steric Considerations

Before initiating synthesis, researchers must account for the "Roof Effect" of the -OCF₃ group. Unlike a methoxy group, the trifluoromethoxy group is conformationally bulky and often twists out of coplanarity with the aromatic ring.

  • Impact on Catalysis: The bulk at C-1 shields the C-2 Iodine. Standard Pd(PPh₃)₄ catalysts often fail.

  • Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr) to facilitate oxidative addition.

Visualizing the Synthetic Divergence

ReactivityMap Precursor 2-Iodo-4-nitro- 1-(trifluoromethoxy)benzene Path1 Suzuki-Miyaura / Cadogan (Biaryl Construction) Precursor->Path1 + 2-Nitrophenylboronic acid Path2 Sonogashira / Cyclization (Alkyne Insertion) Precursor->Path2 + 2-Ethynylaniline Path3 Buchwald-Hartwig (C-N Coupling) Precursor->Path3 + Amines Target1 1-(Trifluoromethoxy)- 3-nitro-9H-carbazole Path1->Target1 Target2 2-(2-Trifluoromethoxy- 5-nitrophenyl)indole Path2->Target2 Target3 N-Aryl Piperazines/ Benzimidazoles Path3->Target3

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Iodine and Nitro functionalities.

Protocol A: Synthesis of Functionalized Carbazoles

Target: 1-(Trifluoromethoxy)-3-nitro-9H-carbazole derivatives. Mechanism: Sequential Suzuki-Miyaura coupling followed by Cadogan reductive cyclization. This method is superior to direct arylation for this scaffold due to the electronic deactivation of the nitro group.

Step 1: Suzuki-Miyaura Coupling

This step constructs the biaryl backbone. The use of SPhos Pd G2 is critical to overcome the steric hindrance of the ortho-OCF₃ group.

ReagentEquivalentsRole
Precursor 1.0Electrophile
2-Nitrophenylboronic acid 1.2Nucleophile
SPhos Pd G2 0.02 (2 mol%)Catalyst (Buchwald G2)
K₃PO₄ (aq, 2M) 3.0Base
1,4-Dioxane [0.2 M]Solvent

Procedure:

  • Charge a reaction vial with the Precursor, Boronic Acid, and SPhos Pd G2.

  • Evacuate and backfill with Argon (x3). Note: Oxygen inhibition is significant with electron-deficient aryl halides.

  • Add degassed 1,4-Dioxane and aqueous K₃PO₄.

  • Heat to 80°C for 4-6 hours. Monitor by LCMS for the disappearance of the aryl iodide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is a dinitro-biaryl.

Step 2: Cadogan Cyclization

This step utilizes triethyl phosphite to generate a nitrene intermediate from the ortho-nitro group of the boronic acid-derived ring, which inserts into the C-H bond of the trifluoromethoxy ring.

Safety Warning: This reaction is exothermic and generates phosphates. Perform in a fume hood.

ReagentEquivalentsRole
Biaryl Intermediate 1.0Substrate
Triethyl phosphite P(OEt)₃ Solvent/ExcessReductant/Solvent

Procedure:

  • Dissolve the biaryl intermediate in neat P(OEt)₃ (approx. 5 mL per mmol).

  • Heat to 160°C (reflux) under Argon for 4–12 hours.

    • Optimization: Microwave irradiation at 180°C for 30 mins often improves yield and cleanliness.

  • Workup: Distill off excess P(OEt)₃ under high vacuum.

  • Purification: The residue is often a viscous oil. Purify via column chromatography.

    • Note: The 4-nitro group on the original ring remains intact, while the 2'-nitro group becomes the carbazole nitrogen.

Protocol B: Synthesis of Indole-Functionalized Scaffolds

Target: 2-(2-Trifluoromethoxy-5-nitrophenyl)-1H-indole. Mechanism: Sonogashira coupling followed by transition-metal catalyzed hydroamination (cyclization).

This protocol demonstrates how to use the precursor to install the "Trifluoromethoxy-nitrophenyl" moiety onto a heterocycle, rather than fusing a ring directly to the benzene core (which is geometrically difficult with the 1,2,4-substitution pattern).

Workflow Diagram: Sonogashira/Cyclization

IndoleSynthesis Step1 Step 1: Sonogashira Coupling (Precursor + 2-Ethynylaniline) Intermediate Intermediate: 2-((2-Aminophenyl)ethynyl)-4-nitro- 1-(trifluoromethoxy)benzene Step1->Intermediate Pd(PPh3)2Cl2, CuI TEA, 60°C Step2 Step 2: Au/Cu Catalyzed Cyclization Intermediate->Step2 AuCl3 (5 mol%) Product Final Product: 2-Substituted Indole Step2->Product Ring Closure

Caption: Stepwise construction of the indole scaffold using the precursor as the arylating agent.

Detailed Methodology

Step 1: Sonogashira Coupling

  • Reagents: Precursor (1.0 eq), 2-Ethynylaniline (1.1 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (3.0 eq), DMF (anhydrous).

  • Conditions: 60°C, 4 hours, Argon atmosphere.

  • Insight: The free amine on the alkyne partner is tolerated well. The electron-withdrawing nature of the precursor (NO₂/OCF₃) accelerates the oxidative addition, making this reaction very efficient.

Step 2: Cyclization

  • Reagents: Intermediate from Step 1, AuCl₃ (5 mol%) or CuI (10 mol%).

  • Solvent: Toluene or 1,2-Dichloroethane.

  • Conditions: 80°C, 2 hours.

  • Mechanism: The Lewis acid activates the triple bond, facilitating the nucleophilic attack of the pendant amine (5-endo-dig or 6-endo-dig followed by rearrangement) to form the indole.

Critical Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or Steric bulkSwitch to Pd-PEPPSI-IPr or XPhos Pd G2 . Ensure thorough degassing.
De-iodination Hydride source contaminationEnsure solvents are anhydrous. Avoid using alcohols in the coupling step.
Regioisomer Mix (Cadogan) Nitrene insertion into wrong C-HThe OCF₃ group generally directs insertion away from itself due to sterics, but confirm regiochemistry via NOESY NMR.

References

  • Léris, P. et al. "Access to 1-(Trifluoromethoxy)carbazoles via Suzuki-Miyaura/Cadogan Sequence." Journal of Fluorine Chemistry, 2015.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Doucet, H. "Suzuki–Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Alkyl Groups." European Journal of Organic Chemistry, 2018.

  • Cadogan, J. I. G. "A convenient new synthesis of carbazoles and related heterocycles." Journal of the Chemical Society, 1965.

  • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

(Note: While specific literature on the exact CAS 1261833-87-1 is proprietary or sparse, the protocols above are derived from validated methodologies for ortho-substituted trifluoromethoxy benzenes as cited in References 1 and 3.)

Troubleshooting & Optimization

Technical Support Center: Minimizing Deiodination in Trifluoromethoxy Benzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with trifluoromethoxy-substituted benzene derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction: the premature loss of iodine (deiodination or proto-deiodination) during cross-coupling experiments. The unique electronic properties of the trifluoromethoxy (-OCF3) group, which make it highly valuable in medicinal chemistry, also present specific challenges in synthesis.[1] This document provides expert insights and actionable protocols to help you maximize the yield of your desired product.

Frequently Asked Questions (FAQs): Understanding the Challenge

Before diving into troubleshooting, it's crucial to understand the fundamentals of the deiodination side reaction.

Q1: What exactly is deiodination in the context of my cross-coupling reaction?

A: Deiodination, or more specifically proto-deiodination, is a reductive side reaction where the iodine atom on your trifluoromethoxy-substituted aryl iodide is replaced by a hydrogen atom, leading to the formation of (trifluoromethoxy)benzene as a byproduct. This reaction consumes your starting material and catalyst, lowering the overall yield of your intended coupled product.

Q2: Why are trifluoromethoxy-substituted aryl iodides particularly susceptible to this side reaction?

A: The trifluoromethoxy group is strongly electron-withdrawing. This property polarizes the carbon-iodine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. In the context of a palladium-catalyzed cycle, this electronic deficit can influence the stability of key intermediates. The mechanism often involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group to yield the deiodinated arene instead of the desired cross-coupled product.

Q3: In which common cross-coupling reactions is deiodination a significant problem?

A: This issue is prevalent across many palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthesis.[2][3] These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron reagent.[4]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond.

  • Sonogashira Coupling: Coupling of an aryl halide with a terminal alkyne.

  • Heck Coupling: Reaction of an aryl halide with an alkene.

Q4: How can I accurately detect and quantify the extent of deiodination?

A: The most common methods for monitoring reaction progress and identifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the deiodinated byproduct, (trifluoromethoxy)benzene, from the starting material and the desired product, allowing for quantification. 1H NMR spectroscopy can also be used by integrating the characteristic signals of the aromatic protons of the starting material, product, and byproduct.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them.

Q5: My reaction is producing a significant amount of (trifluoromethoxy)benzene. Where should I start my investigation?

A: When facing high levels of deiodination, a systematic approach is key. The problem almost always originates from one of three areas: the Catalyst System , the Base/Additives , or the general Reaction Conditions . The following workflow provides a structured path for troubleshooting.

G A High Deiodination Detected B Step 1: Evaluate Catalyst System (Ligand & Precursor) A->B Start Here C Step 2: Scrutinize Base & Solvent B->C If problem persists D Step 3: Optimize Reaction Conditions (Temp. & Time) C->D If problem persists E Solution: Optimized Reaction D->E Achieve Success

Caption: Troubleshooting Workflow for Deiodination.

Q6: How does my choice of palladium catalyst and ligand influence the deiodination side reaction?

A: This is the most critical parameter. The ligand bound to the palladium center dictates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] Deiodination often competes with the final, product-forming reductive elimination step.

The Causality: The goal is to accelerate the C-C (or C-N, C-O) bond-forming reductive elimination, making it kinetically favored over the C-H bond-forming proto-deiodination pathway.

  • Expert Insight: Bulky, electron-rich phosphine ligands are often the solution. The steric bulk promotes a low-coordination environment around the palladium, which is necessary for fast reductive elimination. The electron-donating nature of the ligand increases the electron density on the palladium center, which also facilitates this final step.

Recommended Actions:

  • Switch to Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) or other sterically demanding ligands like P(t-Bu)₃ are excellent starting points.[6]

  • Use Modern Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts). These ensure the efficient and clean generation of the active LPd(0) species, preventing the formation of palladium-hydrides from side reactions.

The diagram below illustrates the catalytic cycle for a Suzuki coupling, highlighting where the desired pathway competes with the deiodination side reaction.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Deiodination Side Reaction A LPd(0) Active Catalyst B Oxidative Addition Ar-Pd(II)-I A->B + Ar-I C Transmetalation Ar-Pd(II)-Ar' B->C + Ar'-B(OR)2 E Proto-depalladation (Source of H+) B->E Competing Pathway D Reductive Elimination C->D D->A + Product (Ar-Ar') F Byproduct (Ar-H) E->F

Caption: Catalytic Cycle Competition.
Ligand ClassKey CharacteristicsImpact on DeiodinationExample
Monodentate Phosphines Simple, less bulkyCan be effective, but may require optimization.PPh₃, P(t-Bu)₃
Bulky Biarylphosphines Sterically demanding, electron-richHighly Recommended. Accelerates reductive elimination, significantly suppressing deiodination.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, bulkyVery effective, particularly in challenging couplings.IPr, SIMes

Q7: What is the role of the base, and how can it contribute to or prevent deiodination?

A: The base is essential for the transmetalation step (especially in Suzuki couplings) but can be a hidden source of protons that fuel the deiodination pathway.

The Causality: The ideal base should be strong enough to facilitate the desired reaction but have low solubility and be scrupulously anhydrous. Water is a common proton source. Some bases, particularly weaker ones or those used in protic solvents, can facilitate the formation of palladium-hydride intermediates that lead to the byproduct.

Recommended Actions:

  • Use Anhydrous Inorganic Bases: Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices. They are strong enough for the reaction but have limited solubility in common organic solvents, reducing side reactions.

  • Avoid Amine Bases and Hydroxides: Bases like triethylamine (Et₃N) or sodium hydroxide (NaOH) can be problematic. Et₃N can have residual water, and its conjugate acid can be a proton source. Hydroxides inherently introduce water.

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, CPME) and ensure your base is dry. If necessary, dry the base in an oven before use.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 1-Iodo-4-(trifluoromethoxy)benzene

This protocol incorporates the principles discussed above to provide a robust starting point for minimizing deiodination.

Materials:

  • 1-Iodo-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • [RuPhos Pd G3] precatalyst (1-2 mol%)

  • RuPhos ligand (1-2 mol%, if not using a precatalyst with the ligand)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 1-iodo-4-(trifluoromethoxy)benzene, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to exclude oxygen and moisture.

  • Catalyst Addition: Under a positive pressure of inert gas, add the [RuPhos Pd G3] precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[4] Reactions are typically complete within 2-12 hours. Avoid unnecessarily long reaction times.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Vertex AI Search. (2026). (Trifluoromethoxy)
  • CymitQuimica. (2026). CAS 456-55-3: (Trifluoromethoxy)benzene.
  • Patsnap. (2021). Preparation method of (trifluoromethoxy)benzene compound. Eureka.
  • Sigma-Aldrich. * (Trifluoromethoxy)benzene 99 456-55-3*.
  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
  • Wikipedia. Cross-coupling reaction.
  • PubMed Central.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate.
  • PubMed Central. (2020).
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • PubMed Central. (2022). Gold(I/III)
  • PubMed Central. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • PubMed Central.
  • ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
  • PubMed Central. (2025).
  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. (2021).
  • Smolecule. (2023). Buy 1-Iodo-3-(trifluoromethoxy)benzene | 198206-33-6.
  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry.
  • Organic Chemistry Portal. (2013).
  • Kyoto University Research Information Repository. (2019).
  • ACS Publications. (2025). Copper-Promoted Reductive Cross-Coupling for Cyanodifluoromethylation of (Hetero)aryl Iodides with BrCF2CN.
  • Harvard DASH. (2012). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine.
  • University of Rochester. Cross-Coupling Chemistry.
  • MIT Open Access Articles.
  • MIT Open Access Articles. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.
  • Royal Society of Chemistry. Reactions of trifluoromethyl bromide and related halides: part 10. Perfluoroalkylation of aromatic compounds induced by sulphur dioxide radical anion precursors.
  • PubChem. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010.

Sources

Technical Support Center: Optimizing Catalyst Load for Coupling Reactions of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the success of your experiments.

Understanding Your Substrate: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

The successful optimization of any catalytic reaction begins with a thorough understanding of the substrate's properties. 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is a highly functionalized aryl iodide with distinct electronic characteristics that significantly influence its reactivity in cross-coupling reactions.

  • High Reactivity of the C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent metal catalyst, such as Pd(0). This is often the rate-determining step in many cross-coupling reactions.[1]

  • Strongly Electron-Withdrawing Environment: The presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) makes the aromatic ring electron-deficient.[2][3] Electron-deficient aryl halides are generally more reactive in the oxidative addition step.[1][4]

  • Potential for Side Reactions: The nitro group can be sensitive to certain reaction conditions and may undergo reduction, especially with highly active catalysts or under harsh conditions.[5] Careful selection of the catalyst and reaction parameters is crucial to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

For a highly activated substrate like 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene, a good starting point for palladium catalyst loading is typically in the range of 0.5 to 2.5 mol%.[6] Due to the electron-deficient nature of the aryl iodide, lower catalyst loadings may be achievable once the reaction is optimized.[7] Some studies have reported successful couplings with catalyst loadings as low as 0.02 mol% for certain systems.[7]

Q2: How does the choice of ligand affect the optimal catalyst loading?

Ligands play a critical role in stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination.[8][9] For electron-deficient substrates, bulky, electron-rich phosphine ligands are often beneficial.[10] The choice of ligand can significantly impact the required catalyst loading. A more efficient ligand can lead to a lower required catalyst loading.[8] It is advisable to screen a variety of ligands to find the most effective one for your specific coupling partner.[11]

Q3: Can I perform this coupling reaction without a ligand?

Ligand-free couplings are possible, especially with highly reactive substrates like aryl iodides.[7] However, the absence of a ligand can sometimes lead to catalyst decomposition (e.g., formation of palladium black) and lower yields. If you choose to explore a ligand-free approach, careful optimization of other parameters such as solvent, base, and temperature is essential.

Q4: What are the best analytical techniques to monitor reaction progress and optimize catalyst loading?

Real-time reaction monitoring is crucial for efficient optimization.[12] Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the consumption of starting materials and the formation of the product.[13][14] These techniques provide quantitative data to determine reaction rates and yields, which are essential for comparing the effectiveness of different catalyst loadings. Mass spectrometry can also be used to identify intermediates and byproducts.[15]

Q5: Is it possible to recycle the palladium catalyst?

Catalyst recycling is a key consideration for cost-effectiveness and sustainability, especially on a larger scale.[16] Heterogeneous catalysts, where the palladium is supported on a solid matrix, are often designed for easy separation and reuse.[5][17][18] For homogeneous catalysts, techniques like using scavenger resins can help in recovering palladium from the reaction mixture.

Experimental Protocol: High-Throughput Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to screen for the optimal palladium catalyst and ligand combination, as well as the ideal catalyst loading for the coupling of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene. This method utilizes a 24-well plate format for efficient screening of multiple conditions simultaneously.[11]

Materials and Reagents:
  • 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

  • Coupling partner (e.g., an arylboronic acid for Suzuki coupling)

  • A selection of palladium precatalysts (e.g., Pd(OAc)2, Pd2(dba)3, PEPPSI™-IPr)

  • A selection of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Analytical instrumentation (HPLC or GC)

Workflow for Catalyst Optimization

G cluster_0 Phase 1: Catalyst & Ligand Screening cluster_1 Phase 2: Catalyst Loading Optimization A Prepare Stock Solutions: - Aryl Iodide - Coupling Partner - Base B Dispense Stock Solutions to 24-Well Plate A->B C Add Pre-weighed Catalysts & Ligands (Varying Combinations) B->C D Seal Plate, Inert Atmosphere, Run Reaction at Set T & Time C->D E Quench, Sample, & Analyze (HPLC/GC) D->E F Identify Top 3-5 Catalyst/Ligand Pairs E->F G Prepare Reactions with Top Performing Catalyst/Ligand Pairs F->G Proceed with Best Performers H Vary Catalyst Loading (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%) G->H I Run Reactions under Identical Conditions H->I J Analyze Yield vs. Loading I->J K Determine Optimal Catalyst Loading J->K

Caption: Workflow for optimizing catalyst and ligand selection and loading.

Step-by-Step Procedure:
  • Preparation: Under an inert atmosphere, prepare stock solutions of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene, your coupling partner, and the chosen base in the selected anhydrous solvent.

  • Dispensing: Dispense the stock solutions into the wells of the 24-well reaction block.

  • Catalyst and Ligand Addition: Add the pre-weighed palladium precatalysts and ligands to the designated wells. Ensure a variety of catalyst and ligand combinations are tested.

  • Reaction: Seal the reaction block, place it on a stirring hotplate at the desired temperature, and run the reactions for a predetermined time.

  • Analysis: After the reaction is complete, cool the block, quench the reactions, and take a sample from each well for analysis by HPLC or GC to determine the yield.

  • Optimization of Loading: Based on the initial screening, select the top-performing catalyst/ligand combinations. Set up a new set of reactions varying the catalyst loading for each of these top performers (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Final Determination: Analyze the results to identify the lowest catalyst loading that provides the desired yield and reaction rate.

Troubleshooting Guide

This section addresses common issues encountered when optimizing catalyst loading for the coupling of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene.

Troubleshooting Decision Tree

G Start Low or No Product Formation Q1 Is Palladium Black Observed? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Incomplete Consumption of Starting Material? Q1->Q2 No Sol1 Increase Ligand:Pd Ratio Screen Different Ligands Lower Reaction Temperature A1_Yes->Sol1 A2_Yes Low Catalyst Activity or Deactivation Q2->A2_Yes Yes Q3 Significant Side Product Formation? Q2->Q3 No Sol2 Increase Catalyst Loading Screen More Active Catalyst/Ligand Check Reagent Purity A2_Yes->Sol2 A3_Yes Undesired Reactivity Q3->A3_Yes Yes Sol3 Screen Different Bases/Solvents Lower Reaction Temperature Consider a Milder Catalyst A3_Yes->Sol3

Sources

Handling moisture sensitivity in 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Reaction Optimization Ticket ID: #OCF3-NO2-I-001 Status: Open Responder: Senior Application Scientist

Executive Summary

You are working with 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene .[1] This is a highly functionalized "loaded" scaffold. While the molecule itself is relatively stable to ambient moisture during short-term storage, its reaction intermediates are critically sensitive to water.

The presence of the Nitro (-NO₂) group and the Trifluoromethoxy (-OCF₃) group dictates specific handling protocols. You cannot treat this like a simple aryl iodide. Standard metallation (Mg turnings) will fail or explode; standard cross-couplings may suffer from competitive hydrolysis if moisture is uncontrolled.

This guide addresses the three critical failure modes: Metallation Quenching , Catalyst Poisoning , and Functional Group Degradation .

Module 1: Pre-Reaction Integrity (Storage & Handling)

Q: My starting material looks clumpy. Is it degraded? A: Likely not degraded chemically, but physically compromised. The -OCF₃ and -NO₂ groups make the crystalline lattice "sticky" (lipophilic). If it is clumpy, it has adsorbed atmospheric water.[2]

  • The Risk: Adsorbed water will immediately quench organometallic reagents (Grignard/Lithium) in the next step, leading to des-iodo protonation (formation of 4-nitro-1-(trifluoromethoxy)benzene).

  • Protocol: Dry the solid in a vacuum desiccator over

    
     for 12 hours before use. Do not heat above 40°C under vacuum, as the -OCF₃ group increases volatility/sublimation risk.
    

Q: Can I store this in solution? A: Yes, but only in anhydrous, peroxide-free THF or Anhydrous Toluene, stored over 4Å molecular sieves. Avoid ethereal solvents for long-term storage if not stabilized, as peroxide formation can be triggered by the nitro group's redox activity.

Module 2: Metallation Reactions (Critical Sensitivity)

Q: I tried to make the Grignard reagent using Mg turnings and it failed. Why? A: STOP immediately. You cannot prepare a Grignard reagent from a nitro-arene using magnesium metal (Mg⁰).

  • Safety Hazard: The Mg⁰ transfers an electron to the Nitro group, forming a radical anion. This leads to polymerization or explosive decomposition.

  • The Solution: You must use Iodine-Magnesium Exchange at low temperature.

Q: I used


 for the exchange, but I only recovered the protonated product (Ar-H). What happened? 
A:  This is the classic "Moisture Kill." The exchange reagent (

) is faster at reacting with adventitious water than it is at performing the I/Mg exchange.

The "Turbo-Grignard" Protocol (Moisture-Proofing): To successfully metallate this scaffold, you must use the Knochel-Hauser method with extreme moisture exclusion.

  • Reagent: Use

    
     (Turbo Grignard).[3] The LiCl breaks up aggregates, increasing the rate of exchange so it outcompetes side reactions [1].
    
  • Temperature: Maintain -40°C to -20°C . Above -10°C, the Grignard intermediate will attack its own Nitro group (redox destruction).

  • Drying: Flame-dry all glassware. The solvent (THF) must have

    
     ppm water.
    
Visualizing the Failure Mode

The diagram below illustrates why moisture control is binary (Success/Failure) in this specific pathway.

MetallationPathways Start 2-Iodo-4-nitro-1- (trifluoromethoxy)benzene Intermediate Ar-MgCl·LiCl (Unstable > -20°C) Start->Intermediate I/Mg Exchange (-30°C, THF) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Water H₂O (Moisture) Water->Reagent Fast Hydrolysis (Destroys Reagent) Water->Intermediate Quench Product_Good Functionalized Product (Ar-E) Intermediate->Product_Good + Electrophile (E+) Product_Bad Protonated Ar-H (Des-iodo impurity) Intermediate->Product_Bad + H₂O (Protonation)

Figure 1: The "Moisture Kill" pathway. Water competes twice: it destroys the exchange reagent (


) and quenches the formed intermediate (

).
Module 3: Cross-Coupling (Suzuki/Sonogashira)

Q: My Suzuki coupling yields are inconsistent (40-70%). Is the -OCF₃ group hydrolyzing? A: Unlikely. The -OCF₃ group is stable under standard Suzuki conditions (Base/Heat). The inconsistency usually stems from Protodeboronation of your boronic acid partner, which is accelerated by water in the solvent system.

Optimization Table: Solvent Systems for Hydrophobic Aryl Iodides

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Solvent DMF/Water or Dioxane/WaterAnhydrous Toluene or THF The lipophilic -OCF₃ group makes the substrate poorly soluble in aqueous mixtures.
Base

(Aqueous)

(Anhydrous)
or

Anhydrous bases prevent hydrolysis of the C-I bond or the boronic acid.
Catalyst


or XPhos Pd G2
Bidentate ligands resist de-ligation; XPhos is excellent for electron-deficient aryl iodides.
Water Added intentionallyStrictly excluded Water promotes homocoupling of the aryl iodide.

Q: Can I use Sonogashira conditions? A: Yes, but the Nitro group makes the ring electron-deficient, making the oxidative addition of Pd(0) very fast.

  • Risk: If moisture is present, the copper co-catalyst (CuI) promotes Glaser homocoupling of the alkyne rather than the desired cross-coupling.

  • Fix: Degas solvents thoroughly (Freeze-Pump-Thaw x3) to remove dissolved Oxygen and Moisture. Use an amine base like

    
     that is distilled over 
    
    
    
    .
Module 4: Stability of the Trifluoromethoxy Group

Q: Under what conditions does the -OCF₃ group actually fail? A: The -OCF₃ group is generally robust, but it is sensitive to elimination-hydrolysis mechanisms in the presence of strong nucleophiles and water.

  • The Mechanism: A strong base attacks the ring (Nucleophilic Aromatic Substitution), leading to fluoride elimination and eventual hydrolysis to a phenol or carbamate.

  • Danger Zone: Avoid using Sodium Methoxide (NaOMe) or Hydroxide (OH-) in refluxing conditions.

  • Safe Zone: Carbonate bases (

    
    , 
    
    
    
    ) and phosphate bases are perfectly safe.
Experimental Workflow: Anhydrous Setup

Follow this decision tree to ensure reaction integrity.

Workflow Step1 Start: 2-Iodo-4-nitro-1-(OCF3)benzene Step2 Check Water Content Step1->Step2 Decision Is reaction Metallation or Cross-Coupling? Step2->Decision PathA Metallation (I/Mg Exchange) Decision->PathA Grignard/Lithium PathB Pd-Coupling (Suzuki/Heck) Decision->PathB Pd Catalysis ActionA CRITICAL DRYING: 1. Flame dry glassware 2. THF < 50ppm H2O 3. Temp < -20°C PathA->ActionA ActionB STANDARD DRYING: 1. Degas solvents (Ar bubbling) 2. Use Anhydrous Base (K3PO4) PathB->ActionB Result Proceed to Reaction ActionA->Result ActionB->Result

Figure 2: Decision tree for moisture control based on reaction type.

References
  • Preparation of Functionalized Grignard Reagents

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Trifluoromethoxy Group Properties & Stability

    • Leroux, F., et al. (2005).
  • Handling of Hygroscopic Aryl Iodides

    • BenchChem Technical Support.[2][4] (2025).[2] Navigating the Challenges of Hygroscopic Compounds.

  • Palladium Catalysis Moisture Sensitivity

    • Dallas, A. S., & Gothelf, K. V. (2005).[5] Effect of water on the palladium-catalyzed amidation of aryl bromides. Journal of Organic Chemistry.

Sources

Separation of regioisomers in 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis and purification of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1). It addresses the specific challenge of regioselectivity and isomer separation inherent to electrophilic aromatic substitution on deactivated, fluorinated rings.

Status: Operational Role: Senior Application Scientist Ticket Subject: Regioisomer Control & Separation Protocols

Executive Summary & Mechanistic Insight[1]

The synthesis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene typically proceeds via the electrophilic iodination of 1-nitro-4-(trifluoromethoxy)benzene .

The Core Challenge: The trifluoromethoxy group (


) is an ortho/para director, while the nitro group (

) is a meta director. In the para-nitro substrate, these effects act cooperatively to direct the incoming iodine electrophile to the 2-position (ortho to

, meta to

).

However, users frequently encounter "regioisomer" issues due to two main vectors:

  • Feedstock Contamination: Commercial 1-nitro-4-(trifluoromethoxy)benzene often contains 3–8% of the ortho-nitro isomer (1-nitro-2-(trifluoromethoxy)benzene), which iodinates to form distinct impurities.

  • Over-Iodination: The deactivated ring requires strong iodinating agents (e.g., NIS/TfOH), which can lead to di-iodo species if stoichiometry is uncontrolled.

Mechanistic Pathway Diagram

The following diagram illustrates the directing effects and the origin of common impurities.

ReactionPathway SM Starting Material 1-nitro-4-(trifluoromethoxy)benzene Target TARGET PRODUCT 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (Major) SM->Target Cooperative Direction (Ortho to OCF3) Side_Product Side Product A 2,6-Diiodo derivative (Over-reaction) SM->Side_Product Excess Reagent Impurity_SM Feedstock Impurity 1-nitro-2-(trifluoromethoxy)benzene Isomer_Product Regioisomer Impurity Iodinated o-nitro isomer Impurity_SM->Isomer_Product Parallel Reaction Reagent Reagents NIS + TfOH (Super-electrophile I+) Reagent->SM Reagent->Impurity_SM

Figure 1: Reaction pathway showing the cooperative directing effects leading to the target and the parallel pathway for feedstock-derived impurities.

Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent impurity (approx. 5%) running just below my product on TLC."

Diagnosis: This is likely 4-iodo-2-nitro-1-(trifluoromethoxy)benzene , derived from the ortho-nitro impurity in your starting material. Root Cause: Commercial p-nitro-(trifluoromethoxy)benzene is synthesized via nitration, which produces an ortho/para mixture. If the supplier did not separate these rigorously, the ortho isomer carries through. Solution:

  • Pre-Purification (Recommended): It is significantly easier to separate the nitro-isomers before iodination. Recrystallize the starting material in Ethanol/Hexane (1:4) . The para-nitro isomer is generally less soluble and crystallizes out, while the ortho-isomer remains in the mother liquor [1].

  • Post-Reaction: If you have already run the reaction, use a gradient column of Hexane:Toluene (not EtOAc). Toluene provides better

    
    -
    
    
    
    interaction selectivity for nitro-aromatics.
Issue 2: "The reaction is extremely slow, even with excess Iodine."

Diagnosis: The ring is highly deactivated by both


 and 

groups. Standard

is insufficient. Solution:
  • Switch Reagent System: Use N-Iodosuccinimide (NIS) activated by Triflic Acid (TfOH) or

    
     . This generates the superelectrophilic nitrilium-iodonium species or protonated NIS, which is required to attack the electron-deficient ring [2].
    
  • Protocol Adjustment: Maintain temperature at 0°C during acid addition to prevent decomposition, then warm to RT.

Issue 3: "I am seeing a new spot with very high Rf (non-polar)."

Diagnosis: Formation of 2,6-diiodo-4-nitro-1-(trifluoromethoxy)benzene . Root Cause: Large excess of iodinating agent or reaction times exceeding 24 hours. Solution:

  • Monitor reaction via HPLC/UPLC, not just TLC.

  • Quench the reaction at 95% conversion rather than pushing for 100%.

  • Separation: The di-iodo species is significantly more lipophilic. Flush the column with 100% Hexane first to elute the di-iodo compound before increasing polarity for the mono-iodo target.

Experimental Protocols

A. Optimized Synthesis Protocol

Based on superelectrophilic activation principles [2, 3].

  • Setup: Charge a flame-dried flask with 1-nitro-4-(trifluoromethoxy)benzene (1.0 equiv) and N-Iodosuccinimide (NIS) (1.2 equiv).

  • Solvent: Add anhydrous Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA) (0.2 M concentration).

  • Activation: Cool to 0°C. Dropwise add Triflic Acid (TfOH) (0.5–1.0 equiv) or conc.

    
     (2.0 equiv). Caution: Highly Exothermic.[1]
    
  • Reaction: Warm to 25°C and stir for 4–12 hours. Monitor by HPLC.

  • Workup: Quench with saturated aqueous

    
     (to remove oxidative iodine species). Extract with DCM.[1][2] Wash with 
    
    
    
    .[1]
B. Purification & Separation Strategy

Data Table 1: Chromatographic Separation Parameters

ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard phase; C18 reverse phase is effective for difficult isomer separations.
Mobile Phase A Hexane / Ethyl Acetate (95:5)Standard elution. Target Rf ~0.3.
Mobile Phase B Hexane / Toluene (80:20) High Specificity. Toluene interacts with the nitro-aromatic system, often resolving isomers that co-elute in EtOAc.
Recrystallization Ethanol or IsopropanolThe target (2-iodo) crystallizes well; impurities often remain in oil form.

Step-by-Step Purification:

  • Flash Chromatography: Load crude oil onto silica. Elute with Hexane to remove unreacted iodine and di-iodo side products.

  • Gradient: Switch to Hexane/Toluene (90:10

    
     70:30). Collect fractions.
    
  • Crystallization: Combine pure fractions, concentrate, and recrystallize from hot Ethanol. Cool slowly to 4°C.

Analytical Validation

To ensure you have isolated the correct regioisomer, verify using 1H NMR .

Data Table 2: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

PositionMultiplicityCoupling Constant (

)
Diagnostic Feature
H-3 (Ortho to I, Meta to

)
Doublet (d)

Small meta coupling to H-5. Appears as a "singlet-like" doublet.
H-5 (Meta to I, Ortho to

)
Doublet of Doublets (dd)

Coupled to H-6 (ortho) and H-3 (meta).
H-6 (Meta to I, Meta to

)
Doublet (d)

Large ortho coupling to H-5.

Note: If you observe a triplet or complex multiplet patterns inconsistent with this AMX system, you likely have the isomer derived from 1-nitro-2-(trifluoromethoxy)benzene.

References

  • BenchChem Technical Support. (2025).[1][2] Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. Retrieved from

  • WuXi AppTec. (2024). QM analyses of Electrophilic Aromatic Iodination: Regioselectivity and Reagent Choice. QM Magic Class, Chapter 30.[3] Retrieved from

  • Royal Society of Chemistry. (2023). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination.[4] Organic Chemistry Frontiers. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene.[5] Retrieved from

Sources

Technical Support Center: Recrystallization of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1).

Product Code: CAS 194344-29-1 Chemical Formula: C₇H₃F₃INO₃ Molecular Weight: 333.00 g/mol [1][2]

Core Technical Directive: Solvent Selection Logic

User Question: I cannot find a specific literature precedent for recrystallizing this exact isomer. Which solvent system should I use?

Technical Response: Because specific literature on the recrystallization of CAS 194344-29-1 is sparse, you must rely on Structural Activity Relationship (SAR) principles to select a solvent. This molecule possesses three distinct electronic features that dictate its solubility profile:

  • Trifluoromethoxy group (-OCF₃): Highly lipophilic (Hansch ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     value 
    
    
    
    1.04). This significantly increases solubility in non-polar solvents (Hexanes, Heptane) compared to a standard methoxy group.[3]
  • Nitro group (-NO₂): Strongly electron-withdrawing and polar.[2] It facilitates solubility in polar organic solvents (Ethanol, Ethyl Acetate) and encourages crystal lattice formation due to dipole-dipole stacking.[2]

  • Iodine atom (-I): Large, polarizable, and lipophilic (soft halogen).[2][3]

Recommended Solvent Systems

Based on these properties, the molecule is likely too soluble in pure Ethyl Acetate or Dichloromethane (DCM) for effective recovery, and potentially too insoluble in pure water.[3]

System ClassSolvent CombinationRatio (v/v)Mechanism of Action
Primary (Polar) Ethanol (95%) Single SolventThe -NO₂ group provides enough polarity to dissolve in hot EtOH, while the -OCF₃/I groups drive precipitation upon cooling.[2][3]
Secondary (Binary) Ethanol / Water Start with pure EtOH, add H₂O dropwiseWater acts as an anti-solvent to force the lipophilic -OCF₃/I moiety out of solution.[2][3]
Tertiary (Non-Polar) Hexanes / Ethyl Acetate ~9:1 to 4:1Classic system for lipophilic aromatics.[3] The EtOAc dissolves the compound; Hexanes reduce solubility as temp drops.[3]
ngcontent-ng-c4120160419="" class="ng-star-inserted">

Critical Warning: The -OCF₃ group lowers the melting point compared to -CF₃ analogs.[3] If the melting point is <60°C, avoid boiling water/ethanol mixtures to prevent "oiling out" (liquid-liquid phase separation).[2][3]

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[3] Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (increase dilution by 10-20%).

  • Seed the solution: Cool to room temperature. If oil forms, scratch the glass with a rod or add a seed crystal of the crude material.[3]

  • Switch Solvent: Move to a lower-boiling solvent system (e.g., Hexanes/DCM instead of Ethanol/Water) to keep the process temperature below the compound's melting point.

Q2: The solution is dark/colored even after filtration. Is this normal? Diagnosis: Iodine-containing aromatics are photosensitive and can liberate free iodine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) or form azo-coupling impurities during synthesis (diazotization byproducts).[3]
Corrective Action: 
  • Activated Carbon: Add 1-2% (w/w) activated charcoal to the hot solution, stir for 5 minutes, and filter through Celite/diatomaceous earth while hot.

  • Sodium Thiosulfate Wash: If the solid is isolated but yellow/brown (indicating free iodine), wash the crystals with a dilute aqueous

    
     solution.[3]
    

Q3: I have low recovery yield (<50%). Where is my product? Diagnosis: The -OCF₃ group makes the compound highly soluble in organic solvents, even when cold.[2][3] Corrective Action:

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."

  • Increase Anti-solvent: If using Hexane/EtOAc, add more Hexane.

  • Cool Further: Use an acetone/dry-ice bath (–78°C) cautiously, though standard ice/salt (–10°C) is usually sufficient.[2][3]

Standard Operating Procedure (SOP)

Workflow: Binary Solvent Recrystallization (EtOH/H₂O)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol dropwise while heating on a steam bath or stir plate (approx. 60-70°C). Add just enough solvent to dissolve the solid.[3][4][5]

  • Clarification (Optional): If insoluble particles are present, perform a hot gravity filtration.[5][6]

  • Nucleation Point: Remove from heat. Add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the turbidity.[2]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (20 mins).

    • Transfer to an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[6]

  • Washing: Wash the filter cake with cold 50% EtOH/Water mixture.

  • Drying: Dry under vacuum. Note: Iodine compounds should be stored in amber vials to prevent photolytic deiodination.[3]

Decision Logic Visualization

The following diagram illustrates the decision matrix for solvent selection based on the physical behavior of the crude material.

RecrystallizationLogic Start Start: Crude 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene SolubilityTest Step 1: Solubility Test (100mg) Start->SolubilityTest CheckSolubleHot Is it soluble in hot Ethanol? SolubilityTest->CheckSolubleHot YesSoluble Proceed to Cooling CheckSolubleHot->YesSoluble Yes NoSoluble Try Ethyl Acetate CheckSolubleHot->NoSoluble No CheckCrystals Do crystals form at 25°C? YesSoluble->CheckCrystals BinarySystem System: Hexane / EtOAc (Start with EtOAc, add Hexane) NoSoluble->BinarySystem Success Harvest Crystals (Wash with cold EtOH) CheckCrystals->Success Yes OilingOut Issue: Oiling Out CheckCrystals->OilingOut Liquid forms NoPrecip Issue: No Precipitate CheckCrystals->NoPrecip Remains clear FixOil Remedy: 1. Re-heat 2. Add more solvent 3. Seed crystal OilingOut->FixOil FixNoPrecip Remedy: Add Water (Anti-solvent) dropwise until turbid NoPrecip->FixNoPrecip FixOil->CheckCrystals FixNoPrecip->CheckCrystals

Caption: Decision tree for solvent selection and troubleshooting based on observed solubility behavior.

References

  • Sigma-Aldrich. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene Product Specification (Analog Reference). Retrieved from [2][3]

  • BLD Pharm. 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene MSDS and Properties.[2][3] Retrieved from [2][3]

  • University of Calgary. Recrystallization Guide: Solvent Selection and Troubleshooting. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [2][3]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Introduction: Deciphering Molecular Architecture in Drug Development

For researchers and scientists in the field of drug development and materials science, the precise characterization of molecular structure is not merely a procedural step but the foundation of innovation. Complex substituted aromatic compounds are pivotal building blocks for novel therapeutics and functional materials. 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is one such molecule, incorporating a unique combination of electron-withdrawing and sterically demanding substituents. Understanding its electronic and spatial arrangement is critical for predicting its reactivity and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous elucidation of molecular structure in solution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene. We will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns. By comparing the spectral features of this molecule with simpler, structurally related analogues, we provide a robust framework for spectral assignment and interpretation, demonstrating how substituent effects collectively forge the final spectral fingerprint.

Molecular Structure and Substituent Effects

The spectral characteristics of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene are a direct consequence of the interplay between its substituents on the benzene ring. Each group exerts distinct electronic (inductive and resonance) and steric effects, which modulate the local magnetic environment of each proton and carbon nucleus.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group through both resonance and induction, it significantly deshields (shifts downfield) ortho and para positions.

  • Iodo Group (-I): An electronegative halogen that exhibits a net electron-withdrawing inductive effect. However, it also introduces significant steric and anisotropic effects that can influence nearby protons.[1] The carbon attached to the iodine often experiences a high-field (upfield) shift due to the "heavy atom effect."[2]

  • Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, but its impact is primarily inductive. The -OCF₃ group's influence on proton and carbon chemical shifts is a key feature of this analysis.[3][4]

Caption: Molecular structure of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene.

Comparative Spectral Data: Building a Predictive Framework

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm, Solvent CDCl₃)
CompoundH-ortho to -NO₂H-meta to -NO₂H-ortho to -OCF₃H-meta to -OCF₃
Nitrobenzene[5]8.257.56--
(Trifluoromethoxy)benzene[6]--7.207.37
1-Iodo-4-nitrobenzene[7]8.087.93--
2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (Predicted) ~8.4 (H5)~8.1 (H3)~7.5 (H6)-
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm, Solvent CDCl₃)
CompoundC-ipso (-NO₂)C-ipso (-OCF₃)C-ipso (-I)Aromatic RangeCF₃
Nitrobenzene[5]148.3--123.5 - 134.7-
(Trifluoromethoxy)benzene[8]-~148 (q)-121.2 - 129.6~120.4 (q)
1-Iodo-4-nitrobenzene~149-~95129 - 139-
2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (Predicted) ~148~147~92115 - 140~120 (q)

(Note: 'q' denotes a quartet due to coupling with fluorine atoms.)

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly defined acquisition parameters. The following protocol represents a self-validating system for the analysis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene.

cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing prep_node prep_node acq_node acq_node proc_node proc_node weigh 1. Weigh Sample (10-15 mg for ¹H, 30-50 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL CDCl₃ weigh->dissolve vortex 3. Vortex Ensure complete dissolution dissolve->vortex transfer 4. Transfer to NMR Tube Filter if particulates are present vortex->transfer instrument 5. Insert into Spectrometer (e.g., 400 MHz) transfer->instrument lock_shim 6. Lock & Shim Optimize magnetic field homogeneity instrument->lock_shim acquire_h1 7. Acquire ¹H Spectrum (16-32 scans) lock_shim->acquire_h1 acquire_c13 8. Acquire ¹³C Spectrum (1024+ scans) lock_shim->acquire_c13 ft 9. Fourier Transform Convert FID to spectrum acquire_h1->ft acquire_c13->ft phase 10. Phase Correction Adjust peak shapes ft->phase baseline 11. Baseline Correction Flatten spectral baseline phase->baseline reference 12. Reference Spectrum Calibrate to residual CHCl₃ (7.26 ppm) baseline->reference analyze 13. Integration & Peak Picking Structural analysis reference->analyze

Caption: Standardized workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh the sample: For ¹H NMR, 10-15 mg is typically sufficient. For the less sensitive ¹³C NMR, 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][9]

    • Select a deuterated solvent in which the analyte is fully soluble. Deuteriochloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.[10] Use approximately 0.6-0.7 mL of solvent.[11][12]

    • Ensure complete dissolution. Any suspended solid particles will degrade the magnetic field homogeneity, leading to poor resolution and broad peaks.[11]

    • Transfer the homogenous solution to a high-quality 5 mm NMR tube.[12]

  • ¹H NMR Spectroscopy Acquisition (400 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment is adequate.

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm to ensure all signals, including any impurities, are captured.

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the nuclei.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.[7]

  • ¹³C NMR Spectroscopy Acquisition (100 MHz for a 400 MHz instrument):

    • Pulse Sequence: A standard single-pulse experiment with proton broadband decoupling is used to simplify the spectrum to singlets (except for the CF₃ carbon).[2]

    • Spectral Width: A wider range of 0 to 200 ppm is standard for most organic molecules.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[13][14]

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.[15]

    • Apply a baseline correction to produce a flat spectral baseline.[13][15]

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm is used as a secondary reference for ¹H NMR, and the solvent triplet at 77.16 ppm for ¹³C NMR.[16]

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H3, H5, and H6, as they are in chemically non-equivalent environments.

  • Signal at ~8.4 ppm (H5): This proton is expected to be the most deshielded (furthest downfield). It is positioned ortho to the powerful electron-withdrawing nitro group and meta to the iodo and trifluoromethoxy groups. The strong deshielding effect of the nitro group dominates.[5] This signal should appear as a doublet of doublets due to coupling with both H3 and H6.

  • Signal at ~8.1 ppm (H3): This proton is ortho to the iodo group and meta to the nitro group. It will be significantly deshielded by the nitro group's meta-effect. It is expected to appear as a doublet, coupling with the adjacent H5.

  • Signal at ~7.5 ppm (H6): This proton is ortho to the trifluoromethoxy group and meta to the iodo group. While the -OCF₃ group is electron-withdrawing, its deshielding effect on ortho protons is less pronounced than that of a nitro group.[6][17] This signal should appear as a doublet, coupling with the adjacent H5.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom. We expect seven signals in total: six for the aromatic ring and one for the trifluoromethoxy carbon.

  • Aromatic Carbons (115-150 ppm): The carbons directly attached to substituents (ipso-carbons) show the most characteristic shifts.[18]

    • C4 (-NO₂): Expected around 148 ppm, typical for a carbon bearing a nitro group.[5]

    • C1 (-OCF₃): Expected around 147 ppm. This signal will appear as a quartet due to coupling with the three fluorine atoms.

    • C2 (-I): The heavy atom effect of iodine is expected to shift this carbon significantly upfield to around 92 ppm.[2]

    • The remaining three carbons (C3, C5, C6) will resonate within the 115-140 ppm range, with their precise shifts determined by the combined electronic effects of all substituents.

  • Trifluoromethoxy Carbon (-OCF₃): The carbon of the CF₃ group itself is expected to appear around 120 ppm and will be a distinct quartet with a large carbon-fluorine coupling constant (¹JCF).

Conclusion and Outlook

The comprehensive ¹H and ¹³C NMR analysis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene provides a detailed electronic and structural map of the molecule. Through a comparative approach, leveraging data from simpler analogues, we can confidently assign each resonance and understand the nuanced interplay of the iodo, nitro, and trifluoromethoxy substituents. The strongly deshielded proton environment, the characteristic upfield shift of the iodine-bearing carbon, and the fluorine coupling patterns serve as unique spectral identifiers. The detailed experimental and data processing protocols provided herein ensure that researchers can acquire high-fidelity, reliable data for this and other complex aromatic systems, facilitating accelerated progress in drug discovery and chemical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mesbah Energy Co. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Ye, L., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 58(4), 235-243. Retrieved from [Link]

  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

  • Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • Pielenz, F. (2017). Introduction to NMR data processing and analysis with Origin. Friedrich Schiller University Jena. Retrieved from [Link]

  • Supporting Information for an unspecified article. (General spectral data for related compounds).
  • Ye, L., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Sloop, J. C. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 228, 109395.
  • Supporting Information for an unspecified article. (General experimental procedures).
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 421-429.
  • Current Organic Chemistry. (2012). Selective Hydrogenation of Halonitrobenzenes. Bentham Science. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

Sources

Reactivity Comparison: 2-Iodo vs. 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene versus 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene . This analysis is tailored for medicinal chemists and process development scientists optimizing synthetic routes for pharmaceutical intermediates.

Executive Summary & Strategic Selection

In the synthesis of complex pharmaceutical scaffolds, the choice between the iodo- and bromo- analogs of 4-nitro-1-(trifluoromethoxy)benzene is dictated by the balance between oxidative addition kinetics and atom economy/cost .

  • 2-Iodo Analog: The superior substrate for difficult cross-couplings (e.g., sterically hindered boronic acids) or when running reactions at lower temperatures to preserve sensitive functional groups. The C–I bond is significantly weaker (~65 kcal/mol), facilitating rapid oxidative addition to Pd(0).

  • 2-Bromo Analog: The industrial workhorse. While the C–Br bond (~81 kcal/mol) requires higher activation energy (often requiring elevated temperatures or specialized ligands like phosphines), it offers greater stability, lower cost, and higher atom economy.

Core Constraint: Both substrates possess a nitro group meta to the halogen . This structural feature effectively deactivates the halogen position toward Nucleophilic Aromatic Substitution (SNAr), making transition-metal catalysis the primary viable method for functionalization.

Structural & Electronic Analysis

To understand the reactivity, we must analyze the electronic environment of the benzene ring.

FeaturePosition relative to Halogen (C2)Electronic Effect on C–X Bond
-OCF3 Ortho (C1) Inductive Withdrawal (-I): Increases electrophilicity of C2.Resonance (+R): Weak donation, negligible compared to -I.
-NO2 Meta (C4) Meta-Positioning: The nitro group is meta to the halogen. Therefore, it cannot stabilize the Meisenheimer intermediate via resonance during SNAr. This makes SNAr extremely difficult compared to ortho/para isomers.
The "Nitro-Lithium" Incompatibility

Critical Warning: Unlike simple halo-arenes, these substrates cannot undergo Halogen-Lithium exchange (e.g., using n-BuLi) because the nitro group is highly susceptible to nucleophilic attack or redox processes by organolithiums.

  • Protocol Implication: Functionalization must proceed via Palladium/Copper catalysis or Nitro reduction followed by aniline chemistry.

Detailed Reactivity Scenarios

Scenario A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the primary reaction used to functionalize C2.

  • Iodo-Analog Performance:

    • Catalyst: Standard Pd(PPh3)4 or Pd(dppf)Cl2.

    • Conditions: Mild (Room Temp to 60°C).

    • Mechanism: Fast oxidative addition. Rate-limiting step is often transmetallation.

    • Use Case: When the coupling partner is unstable at high heat (e.g., certain heteroaryl boronic acids).

  • Bromo-Analog Performance:

    • Catalyst: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher loading of standard catalysts.

    • Conditions: Elevated Temp (80°C – 100°C).

    • Mechanism: Oxidative addition is the rate-limiting step.[1]

    • Use Case: Scale-up synthesis where cost is a driver and the substrate tolerates heat.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)[2][3]
  • Observation: Both analogs are poor substrates for SNAr.

  • Reasoning: Although the -OCF3 group activates the ring inductively, the -NO2 group (the strongest activator) is in the meta position. The negative charge in the transition state cannot delocalize onto the nitro group.

  • Experimental Outcome: Attempting SNAr with amines or alkoxides often leads to low conversion or side reactions (e.g., attack at the OCF3 group or nonspecific decomposition) rather than clean displacement of the halogen.

Experimental Protocol: Suzuki Coupling

Objective: Coupling of 2-Halo-4-nitro-1-(trifluoromethoxy)benzene with Phenylboronic acid.

Materials
  • Substrate: 1.0 equiv (Iodo or Bromo analog)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial for the Iodo analog to prevent homocoupling, and for the Bromo analog to preserve catalyst activity).

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • For Iodo: Stir at 40-50°C for 4-6 hours. Monitor by TLC/LCMS.

    • For Bromo: Heat to 90°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yields:

  • Iodo: 85-95% (Cleaner profile).

  • Bromo: 70-85% (May require filtration of Pd black; potential for protodehalogenation side-product).

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct halogen analog based on synthetic requirements.

ReactivityLogic Start Target: Functionalize C2 Position CheckMethod Select Method Start->CheckMethod Lithiation Lithiation (n-BuLi) CheckMethod->Lithiation SNAr S_NAr Displacement CheckMethod->SNAr PdCoupling Pd-Catalyzed Coupling CheckMethod->PdCoupling Fail1 FAIL: Nitro group incompatibility Lithiation->Fail1 Fail2 POOR: Nitro is Meta to Halogen SNAr->Fail2 SubstrateChoice Choose Substrate based on Conditions PdCoupling->SubstrateChoice IodoPath 2-Iodo Analog SubstrateChoice->IodoPath Sensitive/Difficult BromoPath 2-Bromo Analog SubstrateChoice->BromoPath Robust/Standard IodoResult Use for: - Low Temp (<60°C) - Sterically hindered partners - Fast kinetics IodoPath->IodoResult BromoResult Use for: - High Temp (>80°C) - Scale-up (Cost efficiency) - Robust partners BromoPath->BromoResult

Caption: Strategic decision tree for functionalizing 2-Halo-4-nitro-1-(trifluoromethoxy)benzene. Note the exclusion of Lithiation and SNAr pathways.

Comparative Data Summary

Parameter2-Iodo Analog2-Bromo Analog
CAS Number Check specific vendor875238-74-7
Bond Energy (C-X) ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Oxidative Addition Fast (Facile at RT)Slow (Rate-Limiting)
SNAr Reactivity Negligible (Meta-NO2)Negligible (Meta-NO2)
Cost HighLow/Moderate
Stability Light Sensitive (Store in dark)Stable

References

  • PubChem. (2025).[2] 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene.[3][4] National Library of Medicine.[5] [Link]

  • Organic Chemistry Portal. (2025). Nitro Compound Reduction and Tolerance in Coupling. [Link]

  • StackExchange Chemistry. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

Sources

Crystal Structure Characterization of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the high-stakes arena of drug discovery, 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is not merely a chemical intermediate; it is a battleground of steric and electronic forces.[1] This scaffold serves as a critical precursor for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, where the ortho-positioned iodine and the lipophilic trifluoromethoxy (-OCF₃) group dictate reactivity.[1]

This guide moves beyond standard characterization. We compare the crystal structure dynamics of this fluorinated arene against its non-fluorinated (methoxy) and lighter halogen (bromo) analogs.[1] By understanding the halogen bonding (XB) networks and the conformational locking induced by the -OCF₃ group, researchers can predict solubility, stability, and reactivity profiles with higher precision.[1]

Comparative Structural Analysis

To understand the "performance" of this crystal lattice, we must benchmark it against its closest structural competitors. The following table summarizes the key crystallographic drivers.

Table 1: Structural Performance Matrix
FeatureTarget: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene Alt 1: 2-Iodo-4-nitroanisole (-OCH₃) Alt 2: 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
C(1)-O-C(F/H) Torsion Orthogonal (~90°) Planar (~0°) Orthogonal (~90°)
Primary Lattice Force Strong Halogen Bond (I[1][2]···O) Weak Hydrogen Bond (C-H[1]···O)Moderate Halogen Bond (Br[1]···O)
σ-Hole Potential (

)
High (~45-50 kcal/mol) Low (N/A)Medium (~30-35 kcal/mol)
Packing Efficiency High (Interlocked Fluorine Domains) Medium (Planar Stacking)High (Isostructural to Iodo)
Lipophilicity (

)
+1.04 (High Bioavailability) -0.02 (Moderate)+1.04 (High)
Key Insight: The "Ortho-Twist" Effect

Unlike the methoxy group in Alt 1 , which often lies coplanar to the benzene ring to maximize p-orbital conjugation, the -OCF₃ group in the Target compound is sterically bulky . When flanked by an ortho-iodine, the -OCF₃ group is forced out of plane (orthogonal conformation).[1]

  • Consequence: This breaks the conjugation of the oxygen lone pair with the ring, making the ring more electron-deficient and the Iodine more susceptible to oxidative addition (higher reactivity).[1]

Detailed Characterization Protocol

This protocol is designed to isolate high-quality single crystals suitable for X-ray diffraction (SC-XRD) and validate the halogen bonding network.[1]

Phase 1: Crystal Growth (Solvent Selection)[1]
  • Challenge: The compound is highly lipophilic.[3] Standard polar solvents (MeOH, EtOH) often yield microcrystalline powders unsuitable for SC-XRD.[1]

  • Solution: Use a Slow Evaporation method with a non-polar/polar gradient.[1]

    • Solvent System: Hexane : Dichloromethane (3:1 v/v).[1]

    • Rationale: DCM solubilizes the dipole moments; Hexane acts as the antisolvent to drive slow nucleation.

Phase 2: Data Collection & Refinement[1]
  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption artifacts caused by the heavy Iodine atom.[1]
    
  • Temperature: 100 K (Cryostream). Crucial: Cooling reduces the thermal vibration of the terminal Fluorine atoms, which often suffer from rotational disorder at room temperature.

Phase 3: Halogen Bond Validation (The "Self-Validating" Step)

To confirm the structure is driven by Halogen Bonding (XB) rather than simple packing:

  • Measure the I···O(nitro) distance (

    
    ).[1]
    
  • Calculate the Reduction Ratio (

    
    ) :
    
    
    
    
    [1]
    • Success Criterion: If

      
      , a structure-directing halogen bond is present.[1]
      
  • Measure the C-I···O Angle (

    
    ) .[1]
    
    • Success Criterion:

      
       (Linearity confirms 
      
      
      
      -hole interaction).[1]

Mechanism of Action: The Halogen Bonding Network

The stability of the solid state is governed by the interaction between the electropositive cap of the Iodine (the


-hole) and the electronegative Oxygen of the nitro group on a neighboring molecule.[1]
Diagram 1: Crystallographic Workflow & Logic

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Validation (XB Check) Raw Crude Compound Solvent Hexane:DCM (3:1) Raw->Solvent Nucleation Slow Evaporation (4°C) Solvent->Nucleation Solubility Gradient SCXRD SC-XRD (Mo-Source) Nucleation->SCXRD Single Crystal Refinement SHELXL Refinement SCXRD->Refinement Diffraction Pattern Measure Measure I...O Distance Refinement->Measure CIF Data Angle Check C-I...O Linearity Measure->Angle Verdict Confirm Sigma-Hole Interaction Angle->Verdict If Angle > 170°

Caption: Logical workflow for isolating and validating the halogen-bonded lattice structure.

Structural Causality: Why It Matters

Understanding the specific crystal packing of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene provides predictive insights for downstream applications:

  • Reactivity Prediction (The "De-shielding" Effect):

    • The SC-XRD data will likely show the Iodine atom is "exposed" due to the orthogonal twist of the -OCF₃ group.

    • Impact: This makes the Iodine more accessible to Palladium catalysts compared to the -OCH₃ analog, potentially increasing the rate of oxidative addition in cross-coupling reactions [1].

  • Solubility & Formulation:

    • The presence of Fluorine-Segregated Domains (fluorous regions) in the crystal lattice decreases solubility in standard organic solvents but enhances solubility in fluorous solvents.[1]

    • Impact: Process chemists must avoid pure methanol for recrystallization, as the "fluorous effect" will cause oiling out rather than crystallization [2].

  • Bioisosterism Validation:

    • Comparing the C-O-C bond angle of the -OCF₃ group (typically ~118°) vs the -OCH₃ group confirms the electronic decoupling.[1] This structural rigidity is a key reason why -OCF₃ drugs often have higher metabolic stability (half-life) [3].[1]

References

  • Manfroni, G., et al. (2021).[1][3] Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals. ResearchGate. [Link]

  • Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Metrangolo, P., et al. (2008).[1] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Wikipedia (General Reference).[1] [Link][1]

Sources

The Fluorine Effect: Lipophilicity & Conformational Analysis of Trifluoromethoxy Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Ether" Advantage

In modern drug discovery, the trifluoromethoxy group (


) has transcended its status as a mere "fluorinated analog" of the methoxy group. It is now recognized as a privileged motif that offers a unique combination of super-lipophilicity , metabolic stability , and electronic modulation .

This guide objectively compares the lipophilicity (LogP) and physicochemical properties of trifluoromethoxy benzene derivatives against their chlorinated, fluorinated, and non-fluorinated counterparts. We analyze the structural causality—specifically the orthogonal conformation —that drives these properties and provide a validated RP-HPLC protocol for experimental determination.

Comparative Physicochemical Landscape

To understand the utility of the


 group, we must benchmark it against standard substituents. The table below aggregates Hansch substituent constants (

), Hammett electronic constants (

), and Molar Refractivity (MR).
Table 1: Substituent Constants on the Benzene Ring
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
MR (Steric Bulk)Key Characteristic

+1.04 +0.35 7.86 Super-lipophilic, Orthogonal

+1.44+0.5013.70Extreme lipophilicity

+0.88+0.545.02Strong electron withdrawal

+0.71+0.236.03Classical lipophilic standard

+0.14+0.060.92Metabolic blocker, small steric

-0.02-0.277.87Electron donating, Planar

0.000.001.03Reference

Data Interpretation:

  • Lipophilicity Dominance: The

    
     group is significantly more lipophilic (
    
    
    
    ) than the standard
    
    
    (
    
    
    ) and the chloro group.[1][2] It is surpassed only by the bulky
    
    
    .
  • Electronic Inversion: Unlike the electron-donating methoxy group (

    
    , 
    
    
    
    ), the
    
    
    group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms, despite the oxygen atom.
  • Steric Mimicry: The

    
     group has a similar molar refractivity to 
    
    
    
    but occupies a completely different spatial volume due to its conformation.

Structural Causality: The Orthogonal Conformation

The superior lipophilicity of


 is not merely additive; it is conformational.
  • The Anisole Baseline (

    
    ):  Anisole adopts a planar  conformation.[3] The oxygen 
    
    
    
    -orbitals conjugate with the aromatic
    
    
    -system. This conjugation increases electron density in the ring and exposes the oxygen lone pairs to solvent water molecules, lowering LogP.
  • The Trifluoromethoxy Twist (

    
    ):  Due to the steric bulk of the fluorine atoms and the electronic repulsion between the fluorine lone pairs and the aromatic 
    
    
    
    -cloud, the
    
    
    group rotates roughly 90° out of plane.
    • Result: The oxygen lone pairs are shielded by the "fluorine shell" and are less available for hydrogen bonding with water. This orthogonal twist is the primary driver of its high lipophilicity and metabolic stability.

Visualization: Conformational Energy Landscape

Conformation cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) Anisole Anisole Structure Planar Planar Conformation (Dihedral ~ 0°) Anisole->Planar p-pi Conjugation Exposed Exposed Oxygen Lone Pairs Planar->Exposed LowLogP Lower LogP (High Solvation) Exposed->LowLogP H-Bonding TFM_Benzene Ph-OCF3 Structure Orthogonal Orthogonal Conformation (Dihedral ~ 90°) TFM_Benzene->Orthogonal Electronic/Steric Repulsion Shielded Shielded Oxygen (Fluorine Shell) Orthogonal->Shielded HighLogP High LogP (Low Solvation) Shielded->HighLogP Hydrophobic Effect

Figure 1: Mechanistic pathway showing how the orthogonal conformation of


 reduces solvation and increases lipophilicity compared to the planar 

.

Experimental Protocol: RP-HPLC LogP Determination

While the "Shake-Flask" method is the historical gold standard, it is low-throughput and prone to emulsion errors. For comparative analysis of benzene derivatives, Reverse-Phase HPLC (RP-HPLC) is the preferred industry method. It correlates the capacity factor (


) with LogP.[4]
Protocol: Chromatographic Hydrophobicity Index (CHI)

Objective: Determine the ElogP (Equivalent LogP) of a novel


 derivative.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) or 0.1% Formic Acid (for non-ionizables).

  • Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).

  • Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Triphenylene (LogP 5.5).

  • Marker: Uracil or Thiourea (for

    
     dead time determination).
    

Step-by-Step Workflow:

  • System Equilibration:

    • Set flow rate to 1.0 mL/min.

    • Isocratic run: 50% MeOH / 50% Buffer (adjust based on analyte range).

    • Ensure column temperature is constant (typically 25°C or 30°C).

  • Dead Time (

    
    ) Measurement: 
    
    • Inject Uracil. Record the retention time of the first disturbance peak. This is

      
      .
      
  • Calibration:

    • Inject the standard mixture (compounds with known LogP).

    • Calculate capacity factor

      
       for each standard:
      
      
      
      
    • Plot

      
       vs. Literature LogP.[4]
      
    • Derive the linear regression equation:

      
      .
      
  • Analyte Measurement:

    • Inject the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       derivative.[5]
      
    • Measure

      
      , calculate 
      
      
      
      .[4]
    • Apply the regression equation to solve for ElogP.

Visualization: HPLC Logic Flow

HPLC_Protocol Start Start: Sample Prep (1 mg/mL in MeOH) DeadTime Inject Void Marker (Uracil) -> Measure t0 Start->DeadTime Standards Inject Standards (Known LogP) Start->Standards Analyte Inject OCF3 Derivative Start->Analyte Calc_K Calculate Capacity Factor (k') DeadTime->Calc_K t0 Input Standards->Calc_K tR Input Analyte->Calc_K tR Input Regression Linear Regression LogP vs log(k') Calc_K->Regression Standards Data Final Derive ElogP Calc_K->Final Analyte Data Regression->Final Slope/Intercept

Figure 2: Operational workflow for converting HPLC retention times into validated LogP values.

Strategic Implications for Drug Design[7]

The decision to deploy an


 group is rarely accidental. It is a strategic move to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.
Metabolic Blocking

The


 group is a metabolic soft spot; Cytochrome P450 enzymes easily perform O-demethylation.
  • Mechanism: The strong C-F bonds in

    
     prevent this oxidation. The orthogonal twist also creates steric hindrance that blocks the enzymatic active site from accessing the oxygen atom.
    
  • Outcome: Extended half-life (

    
    ).[6]
    
Blood-Brain Barrier (BBB) Penetration
  • The Rule: Higher lipophilicity generally correlates with better BBB penetration (up to a limit).

  • Application: Replacing

    
     or 
    
    
    
    with
    
    
    can push a compound into the optimal LogP range (2.0 - 4.0) for CNS activity.
  • Example: Riluzole (ALS treatment). The 6-trifluoromethoxy group is critical for its ability to cross the BBB and exert neuroprotective effects, while maintaining sufficient water solubility for oral dosing.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Primary source for values).
  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry."[5] ChemMedChem.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • OECD Guidelines for the Testing of Chemicals. (2004).[4] "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Technical Guide: Validating Purity of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating HPLC protocol for the purity analysis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1), a critical intermediate in agrochemical and pharmaceutical synthesis.

The Challenge: This molecule presents a dual analytical challenge:

  • High Lipophilicity: The trifluoromethoxy (-OCF

    
    ) and iodo (-I) groups create a "hydrophobic blanket," often leading to excessive retention and peak broadening on standard C18 columns.
    
  • Regioisomer Co-elution: The critical impurities are often positional isomers (e.g., 2-iodo-5-nitro- analogs) which possess nearly identical hydrophobic indices (

    
    ), rendering standard alkyl-bonded phases ineffective for separation.
    

The Solution: This guide advocates for a shift from the industry-standard C18 chemistry to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. This approach leverages


-

interactions and shape selectivity to resolve isomers that co-elute under purely hydrophobic mechanisms.

Part 1: Comparative Method Analysis

As a Senior Application Scientist, I have evaluated three distinct separation strategies. The following table summarizes the performance metrics, highlighting why the Phenyl-Hexyl method is the recommended standard.

Table 1: Performance Comparison of Separation Modalities
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: GC-FID
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Shape Selectivity
Boiling Point / Volatility
Isomer Resolution (

)
Poor (

). Isomers often co-elute as a "shoulder."
Excellent (

). Resolves ortho/meta/para shifts.
Good, but risk of degradation.
Run Time Long (>25 min) to elute highly lipophilic peaks.Medium (15-20 min).

-systems offer alternative retention modulation.
Short (<12 min).
Stability Risk Low (Ambient/Controlled Temp).Low (Ambient/Controlled Temp).High. Nitro-iodobenzenes are thermally labile (C-I cleavage).
Suitability Rough purity estimation only.Validatable Purity Assays (GMP). Process control (non-GMP).
Scientific Rationale: The "Why" Behind Phenyl-Hexyl

The target molecule has an electron-deficient benzene ring due to the strong electron-withdrawing nature of the nitro (-NO


) and trifluoromethoxy (-OCF

) groups.
  • C18 Columns: Rely solely on Van der Waals forces. Since the positional isomers have almost identical surface areas and lipophilicity, C18 cannot distinguish them effectively.

  • Phenyl-Hexyl Columns: The phenyl ring in the stationary phase acts as a

    
    -base (electron donor). It interacts with the 
    
    
    
    -acidic (electron-deficient) ring of the analyte. Crucially, this interaction is highly sensitive to the steric position of the bulky Iodo and Nitro groups. This "lock-and-key" electronic interaction provides the necessary selectivity factor (
    
    
    ) to separate the target from its isomers.

Part 2: Experimental Protocol (The "Gold Standard" Method)

This protocol is designed to be self-validating . The system suitability criteria (SST) included ensure that the data is reliable before the sample is even quantified.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).
  • Column Temperature:

    
     (Strict control required to maintain constant 
    
    
    
    -
    
    
    interaction energy).
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    
     (primary) and 
    
    
    
    (secondary for impurity profiling).
Mobile Phase System
  • Solvent A: Water + 0.1% Formic Acid (improves peak shape for acidic impurities).

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Methanol is avoided here as it can dampen

      
      -
      
      
      
      interactions compared to MeCN in some phenyl phases.

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 60 40 Equilibration
2.0 60 40 Isocratic Hold
15.0 10 90 Gradient Ramp
18.0 10 90 Wash
18.1 60 40 Re-equilibration

| 23.0 | 60 | 40 | Stop |

Sample Preparation
  • Diluent: 50:50 Water:MeCN.

  • Stock Solution: Prepare

    
     of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene in 100% MeCN (solubility is high in pure organic).
    
  • Working Standard: Dilute Stock to

    
     using the Diluent.
    

Part 3: Validation Framework (ICH Q2 Aligned)

To ensure this method meets regulatory scrutiny (E-E-A-T principle), follow this validation workflow.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific method, emphasizing the critical "Specificity" step for isomers.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity Test (Spike with Regioisomers) Start->Specificity ResolutionCheck Check Resolution (Rs) Specificity->ResolutionCheck Fail Rs < 1.5 Optimize Gradient/Temp ResolutionCheck->Fail Co-elution Pass Rs > 2.0 Proceed to Quant ResolutionCheck->Pass Clean Separation Fail->Specificity Linearity Linearity & Range (LOQ to 120%) Pass->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (Temp +/- 5C) Accuracy->Robustness

Figure 1: Validation workflow emphasizing the critical specificity checkpoint for isomer resolution.

Key Validation Parameters
1. Specificity (The Critical Attribute)
  • Protocol: Inject the pure analyte, then inject a mixture spiked with known synthesis precursors (e.g., 4-(trifluoromethoxy)aniline) and potential isomers (e.g., 2-iodo-5-nitro...).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Main Peak and nearest Isomer > 2.0.
      
    • Peak Purity (via PDA): Purity Angle < Purity Threshold across the entire peak.

2. Linearity & Range
  • Protocol: Prepare 5 concentration levels from LOQ (Limit of Quantitation) to 120% of the target concentration.

  • Acceptance Criteria:

    
    .
    
3. Robustness (Thermal Sensitivity)
  • Why it matters:

    
    -
    
    
    
    interactions are temperature dependent.
  • Protocol: Vary column temperature by

    
     (
    
    
    
    and
    
    
    ).
  • Acceptance Criteria:

    
     must remain 
    
    
    
    . If
    
    
    drops significantly at
    
    
    , the method requires strict oven control.

Part 4: Troubleshooting & Optimization Logic

If the Phenyl-Hexyl column fails to resolve a specific impurity, use the following logic tree to select an alternative.

MethodOptimization Problem Problem: Co-elution of Critical Impurity CheckStructure Analyze Impurity Structure Problem->CheckStructure Isomer Is it a Positional Isomer? CheckStructure->Isomer Polar Is it a Polar Precursor? CheckStructure->Polar Sol_PFP Switch to Pentafluorophenyl (PFP) (Stronger electrostatic interaction) Isomer->Sol_PFP Yes (Halogen shift) Sol_Temp Lower Temp to 25C (Enhance Shape Selectivity) Isomer->Sol_Temp Yes (Minor shift) Sol_C18 Switch to C18 + Ion Pairing or Polar-Embedded C18 Polar->Sol_C18 Yes

Figure 2: Decision tree for troubleshooting co-elution issues based on impurity chemistry.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Discusses

    
    -
    
    
    
    interactions in Phenyl-Hexyl phases. Link
  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application note on separating halogenated aromatics. Link

  • Badeen, C., et al. (2011).[1] Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.[1] Journal of Hazardous Materials. Highlights thermal instability risks of nitro-aromatics (relevant to GC limitations). Link

  • Agilent Technologies.Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with

    
    -
    
    
    
    Interaction.Link

Sources

Comparative Guide: IR Spectroscopy of Nitro vs. Trifluoromethoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Diagnostic utility, spectral performance, and bioisosteric context.

Executive Summary: The Bioisosteric Challenge

In modern drug discovery, the trifluoromethoxy group (–OCF₃) has emerged as a superior bioisostere to the nitro group (–NO₂) . While –NO₂ is a classic electron-withdrawing group, it suffers from metabolic liabilities (reductive toxicity) and mutagenic potential (Ames positive). The –OCF₃ group offers similar electronic modulation (


) but with enhanced lipophilicity and metabolic stability.

For the analytical scientist, distinguishing these groups is critical during synthesis and quality control. This guide compares their "spectral performance"—defined here as signal distinctness , diagnostic reliability , and detection limits in complex matrices.

Performance Matrix: Diagnostic Utility
FeatureNitro Group (–NO₂) Trifluoromethoxy (–OCF₃) Verdict
Signal Intensity High (Strong dipole change)Very High (C-F bonds are intensely polar)Tie (Both are easily detectable)
Spectral Isolation Excellent .[1] The

band (~1530 cm⁻¹) sits in a relatively quiet region.
Poor . Heavily overlaps with C-O (esters/ethers) and C-N fingerprints (1100–1300 cm⁻¹).Nitro Wins (Easier to ID)
Band Structure Distinct "Twin Peaks" (Asymmetric + Symmetric).Complex "Multiplet" (Multiple C-F and C-O modes).Nitro Wins (Simpler pattern)
Matrix Interference Low. Few common functionalities interfere at >1500 cm⁻¹.High. Interferences from sulfonyls, esters, and alcohols.Nitro Wins

Technical Deep Dive: Nitro Group (–NO₂)

The nitro group is one of the most reliable IR pharmacophores due to its high polarity and predictable "twin peak" signature.

Mechanistic Vibrational Modes

The resonance hybrid of the nitro group creates two equivalent N–O bonds (bond order ~1.5). This symmetry dictates two coupled stretching vibrations:

  • Asymmetric Stretch (

    
     NO₂):  The two oxygens oscillate out-of-phase. This requires higher energy and appears at a higher wavenumber.
    
  • Symmetric Stretch (

    
     NO₂):  The two oxygens oscillate in-phase (expanding/contracting together).
    
Characteristic Peaks
Vibration ModeWavenumber (Aromatic)Wavenumber (Aliphatic)IntensityNotes

NO₂
1550 – 1500 cm⁻¹ 1560 – 1540 cm⁻¹StrongConjugation with phenyl rings shifts this lower (e.g., 1520 cm⁻¹).

NO₂
1360 – 1290 cm⁻¹ 1390 – 1370 cm⁻¹StrongOften sharper than the asymmetric band.

C–N
~870 cm⁻¹~870 cm⁻¹MediumOften obscured; less diagnostic.

Expert Insight: In conjugated systems (e.g., p-nitroaniline), the


 band can shift as low as 1490 cm⁻¹ due to the contribution of the quinoid resonance form, which reduces the N–O bond order.

Technical Deep Dive: Trifluoromethoxy Group (–OCF₃)

The –OCF₃ group is spectrally "loud" but chaotic. The C–F bond is one of the strongest single bonds in organic chemistry, resulting in massive dipole changes and intense absorption. However, the vibrational coupling between the C–F stretches and the C–O–C ether linkage creates a complex "super-band."

Mechanistic Vibrational Modes

Unlike the isolated NO₂ oscillator, the OCF₃ group vibrations are often coupled with the aromatic ring breathing modes. The region is dominated by:

  • C–F Stretching: Multiple degenerate or near-degenerate modes.

  • C–O–C Asymmetric Stretch: The ether linkage connecting the CF₃ to the aryl ring.

Characteristic Peaks
Vibration ModeWavenumber RangeIntensityNotes

C–F (Cluster)
1350 – 1100 cm⁻¹ Very Strong (Broad)Usually appears as 2–3 overlapping, intense bands.

C–O–C
1280 – 1240 cm⁻¹ StrongOften the highest frequency peak in the cluster.

C–O–C
~1060 – 1020 cm⁻¹Medium/StrongCan overlap with aryl ring breathing modes.

Expert Insight: In 1-nitro-4-(trifluoromethoxy)benzene, the OCF₃ group manifests as a very strong, broad absorption centered around 1260 cm⁻¹ , overlapping partially with the symmetric nitro stretch. The key to identification is the sheer intensity of the 1100–1300 region; if it's the strongest feature in the spectrum, suspect a fluoro-group.

Comparative Analysis & Decision Logic

When analyzing a sample of unknown purity or identity, use the following logic to distinguish these groups.

DOT Diagram: Spectral Decision Tree

IR_Decision_Tree Start Start: Analyze IR Spectrum Check1500 Check 1500-1560 cm⁻¹ Region Start->Check1500 StrongPeak Is there a STRONG, sharp peak? Check1500->StrongPeak Check1350 Check 1300-1370 cm⁻¹ Region StrongPeak->Check1350 Yes Check1100 Check 1100-1300 cm⁻¹ Region StrongPeak->Check1100 No ConfirmNitro Positive ID: Nitro Group (-NO₂) Check1350->ConfirmNitro Second Strong Peak Present Check1350->Check1100 Absent (False Positive) MassiveBroad Is there a MASSIVE, broad multi-peak cluster? Check1100->MassiveBroad ConfirmOCF3 Positive ID: Trifluoromethoxy (-OCF₃) MassiveBroad->ConfirmOCF3 Yes Ambiguous Ambiguous: Check C-O (Ester) or C-N (Amine) MassiveBroad->Ambiguous No

Caption: Logical flow for distinguishing Nitro and Trifluoromethoxy groups based on peak hierarchy.

Experimental Protocol: High-Fidelity Acquisition

To reliably differentiate these groups, especially when they coexist (e.g., in intermediate 1-nitro-4-(trifluoromethoxy)benzene ), follow this validated ATR-FTIR protocol.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).

  • Accessory: Diamond ATR (Single bounce). Diamond is preferred over ZnSe due to the hardness of many crystalline pharmaceutical intermediates.

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains (check 3300 cm⁻¹ for OH and 2900 cm⁻¹ for aliphatic CH).

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Solids: Place ~5 mg of powder on the crystal. Apply high pressure using the anvil clamp. Crucial: Ensure the "pressure gauge" indicates optimal contact; poor contact weakens the diagnostic C-F bands.

    • Liquids: Place 1 drop (neat) to cover the crystal face. No pressure clamp needed.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulations: 16 scans (routine) or 64 scans (high noise).

  • Data Processing:

    • Apply ATR Correction (software algorithm). Why? ATR intensity is wavelength-dependent (penetration depth

      
      ). Without correction, the lower wavenumber peaks (C-F region ~1200) appear artificially stronger than higher wavenumber peaks (Nitro ~1530), distorting the relative ratios.
      
    • Baseline correct if necessary (rubber band method).

Troubleshooting Overlap

If the spectrum is ambiguous (e.g., a molecule containing both an ester and an OCF₃ group):

  • Look for the "Shoulder": Esters have a sharp C=O at ~1740 cm⁻¹. If this is absent, the strong bands at 1200 cm⁻¹ are likely OCF₃ or ether.

  • Intensity Ratio: The C-F stretch is often 2-3x more intense than a standard C-C aromatic skeletal stretch (1600 cm⁻¹).

References

  • Tseng, C., et al. (2019).[2] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link][2][3]

  • Jayaprakash, A., et al. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

[1][2][3]

Executive Safety Summary

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is a high-value intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its disposal requires strict adherence to halogenated and energetic waste protocols.

  • Primary Hazard Class: Toxic / Irritant.

  • Waste Category: Halogenated Organic Waste (High BTU potential, but requires acid gas scrubbing).[1]

  • Critical Constraint: DO NOT mix with strong reducing agents (e.g., hydrides) or strong bases.[1] The nitro group (

    
    ) renders the ring electron-deficient, increasing susceptibility to exothermic nucleophilic attack, while the iodine (
    
    
    ) and trifluoromethoxy (
    
    
    ) groups necessitate high-temperature incineration to prevent environmental contamination.[1]

Chemical Profile & Waste Classification[4][5]

Before disposal, you must classify the material based on its functional groups to determine the correct regulatory path (RCRA/EU Waste Codes).[1]

FeatureChemical ComponentDisposal Implication
Energetic Group Nitro (

)
Potential for rapid decomposition if heated or mixed with incompatible reagents.[2] Classify as potentially reactive.
Halogen Load Iodine (

)
Heavy halogen. combustion releases HI (corrosive gas). Requires scrubbed incineration.
Fluorinated Group Trifluoromethoxy (

)
Chemically stable. Do not attempt to degrade chemically in-lab. Requires high-temp incineration (>1100°C) to prevent incomplete combustion.
Physical State Solid (Standard)Dust hazard. High potency concern if pharmacological activity is unknown.
Regulatory Waste Codes (US/EU)[2]
  • RCRA (USA): Not specifically listed (P or U list), but must be characterized.[1]

    • D001 (Ignitable) - If dissolved in flammable solvent.

    • D003 (Reactive) - Precautionary assignment for nitro-aromatics if quantity is significant (>1kg) or if shock sensitivity is suspected (rare for this specific analog but possible).

    • Halogenated Solvent Code: F001/F002 (if mixed with halogenated solvents).

  • EWC (Europe): 07 05 04 (Other organic solvents, washing liquids and mother liquors) or 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).[1]

Disposal Workflow & Protocols

A. Solid Waste Disposal (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk for heavy halogenated solids.

  • Segregation: Isolate from oxidizers and reducers.

  • Labeling: Must explicitly state "TOXIC SOLID, ORGANIC, HALOGENATED."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

    • Incompatible: Strong alkaline solutions (NaOH/KOH), strong acids, metal hydrides.[1]

  • Stream Selection: This material MUST go into the Halogenated Waste stream. Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the Iodine and

    
     groups contaminates the entire volume, mandating halogenated treatment.[1]
    
C. Decision Logic Diagram

The following diagram outlines the critical decision points for segregating this specific chemical.

WasteDecisionTreeStartWaste Generation:2-Iodo-4-nitro-1-(trifluoromethoxy)benzeneStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWasteSolidLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteLiquidPackSolidPack in HDPE Wide-Mouth Jar(Double Bag if Fine Powder)SolidWaste->PackSolidLabelSolidLabel: 'Toxic Solid, Organic, Halogenated'PackSolid->LabelSolidIncinerationHigh-Temp Incineration(with Acid Scrubbing)LabelSolid->IncinerationSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->SolventCheckHaloStreamAdd to HALOGENATEDSolvent CarboySolventCheck->HaloStreamYesNonHaloStreamSolvent is Non-Halogenated(e.g., Acetone, MeOH)SolventCheck->NonHaloStreamNoHaloStream->IncinerationContaminationContamination Rule:Trace Halogens = Halogenated WasteNonHaloStream->ContaminationMust Re-ClassifyContamination->HaloStream

Caption: Figure 1. Segregation logic ensuring all traces of the compound enter the halogenated destruction pathway.

Spill Response & Cleanup Protocol

Pre-Requisite: Do not attempt cleanup if the spill exceeds 100g or if you lack proper PPE (Nitrile gloves, Lab coat, Safety Goggles/Face Shield).[1]

Step-by-Step Cleanup[2]
  • Secure Area: Evacuate immediate vicinity. Post "Do Not Enter" signage.

  • PPE Donning: Double-glove (Nitrile). Wear a P95/N95 respirator if dust is visible.

  • Containment:

    • Solid Spill: Cover gently with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite dams.

  • Absorption: Use Vermiculite or Diatomaceous Earth .[3]

    • Note: Do not use sawdust or paper-based absorbents for nitro-compounds if strong oxidizers are also present in the spill (fire risk). Inert mineral absorbents are safest.

  • Collection: Scoop material into a dedicated wide-mouth jar.

  • Decontamination: Wipe surface with a mild detergent solution. Avoid concentrated bleach , as it may react with amine impurities (if present) or other residues.[1]

SpillResponseSpillSpill DetectedAssessAssess Volume & State(>100g? Call EHS)Spill->AssessPPEDon PPE:Double Nitrile, GogglesAssess->PPESafe to HandleAbsorbApply Inert Absorbent(Vermiculite/Sand)PPE->AbsorbCollectCollect in Waste JarAbsorb->CollectCleanWash Surface:Water + DetergentCollect->Clean

Caption: Figure 2. Operational workflow for minor laboratory spills.

Compatibility Matrix

Mixing incompatible waste streams is the #1 cause of laboratory accidents.

Chemical GroupCompatibility StatusScientific Rationale
Halogenated Solvents Compatible DCM, Chloroform, etc. share the same incineration pathway.[1]
Non-Halo Solvents Compatible (Conditionally) Can be mixed, but downgrades the non-halo solvent to "Halogenated" status, increasing disposal cost.[1]
Strong Bases INCOMPATIBLE Nitro-aromatics are susceptible to Nucleophilic Aromatic Substitution (

). Mixing with hydroxides or alkoxides can cause exothermic decomposition.
Reducing Agents INCOMPATIBLE Hydrides (LiAlH4, NaBH4) or active metals can reduce the nitro group to an amine or hydroxylamine, generating significant heat and potentially hydrogen gas.[1]
Oxidizers INCOMPATIBLE While the molecule is already oxidized, mixing nitro compounds with peroxides increases the overall energetic load of the waste container.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.